Product packaging for Bilastine N-Oxide(Cat. No.:)

Bilastine N-Oxide

Cat. No.: B15291705
M. Wt: 479.6 g/mol
InChI Key: LPYQKYKKNGORIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bilastine N-Oxide is a useful research compound. Its molecular formula is C28H37N3O4 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37N3O4 B15291705 Bilastine N-Oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H37N3O4

Molecular Weight

479.6 g/mol

IUPAC Name

2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C28H37N3O4/c1-4-35-20-16-30-25-8-6-5-7-24(25)29-26(30)22-14-18-31(34,19-15-22)17-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33)

InChI Key

LPYQKYKKNGORIP-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CC[N+](CC3)(CCC4=CC=C(C=C4)C(C)(C)C(=O)O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis of Bilastine N-Oxide: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of Bilastine N-oxide for research purposes. It details the chemical properties, synthesis protocols, and analytical characterization of this primary metabolite and degradation product of the second-generation antihistamine, Bilastine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies, offering detailed experimental procedures and data presentation to facilitate the in-house preparation and analysis of this compound.

Introduction

Bilastine is a potent and selective histamine H1 receptor antagonist widely used in the treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Understanding the metabolic fate of Bilastine is crucial for a complete pharmacological and toxicological profile. This compound is recognized as a significant metabolite and a potential impurity in the bulk drug substance, formed through the oxidation of the piperidine nitrogen atom.[3] The availability of pure this compound as a reference standard is essential for analytical method development, impurity profiling, and further investigation into its biological activities, if any. This guide outlines a robust and reproducible method for the synthesis and characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-oxide[4][5][6]
CAS Number 2069238-47-5[5][7][8][9][10]
Molecular Formula C28H37N3O4[4][5]
Molecular Weight 479.61 g/mol [5]
Appearance White to off-white solid[10]
Melting Point 139-159°C (decomposes)[9]
Solubility Slightly soluble in DMF and DMSO[9]

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of Bilastine. A common and effective method involves the use of hydrogen peroxide as the oxidizing agent in an appropriate solvent.[3]

General Reaction Scheme

G Bilastine Bilastine Reaction + Bilastine->Reaction Oxidant Hydrogen Peroxide (H₂O₂) in Alcohol Solvent Oxidant->Reaction Bilastine_N_Oxide This compound Reaction->Bilastine_N_Oxide Oxidation

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the methodologies described in the scientific literature.[3] Researchers should perform their own risk assessments before conducting these experiments.

Protocol 1: Synthesis in n-Butanol

  • Dissolution: Dissolve 10 g of Bilastine in 80 mL of n-butanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Heat the mixture with stirring until a clear solution is obtained.

  • Oxidation: Slowly add 12 g of a 30% aqueous hydrogen peroxide solution to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 11 hours.

  • Crystallization: Cool the reaction mixture to room temperature to allow for the crystallization of the product.

  • Isolation: Collect the white solid by filtration and wash it with a suitable solvent (e.g., cold n-butanol).

  • Purification: Recrystallize the crude product from methanol to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

  • Reported Yield: 84% (8.7 g)[3]

Protocol 2: Synthesis in Methanol

  • Dissolution: Dissolve 10 g of Bilastine in 80 mL of methanol in a round-bottom flask with a magnetic stirrer and reflux condenser. Heat and stir until the solid is fully dissolved.

  • Oxidation: Carefully add 12 g of 30% aqueous hydrogen peroxide solution.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours.

  • Crystallization: Cool the solution to room temperature to induce crystallization.

  • Isolation: Filter the resulting white solid and wash.

  • Purification: Recrystallize the product from methanol.

  • Drying: Dry the final product under vacuum.

  • Reported Yield: 81% (8.4 g)[3]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

While complete, detailed spectra are not widely available in the public domain, some data has been reported.

Table 2: Spectroscopic Data for this compound

TechniqueObserved DataReference(s)
¹H NMR (500 MHz, DMSO-d₆, TMS) δ: 0.9935-1.0203 (t, 3H) (partial data)[3]
LC-MS/MS Molecular Ion: [M+H]⁺ at m/z 480.4. Fragmentation includes loss of the ethoxyethyl group (m/z 407.3) and breakdown of the benzimidazole ring (m/z 279.1 and 165.0).[11]

Note: Researchers should acquire full ¹H NMR, ¹³C NMR, and FT-IR spectra and compare them with the data for Bilastine to confirm the N-oxidation.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.

Table 3: Exemplary HPLC Method Parameters for Bilastine and its Impurities

ParameterConditionReference(s)
Column Acquity UPLC CSH Phenyl-hexyl (2.1 mm × 150 mm, 1.7 µm)[12]
Mobile Phase Gradient elution with A: 0.05% TFA in water and B: 0.05% TFA in Acetonitrile[12]
Flow Rate 0.10 mL/min[12]
Column Temp. 25 °C[12]
Detection UV at 275 nm[12]

Note: This method was developed for Bilastine and its impurities. A specific method for the quantification of this compound may require optimization and validation.

Signaling Pathways and Biological Activity

Signaling Pathway of Bilastine

Bilastine is a selective inverse agonist of the histamine H1 receptor. In allergic responses, histamine released from mast cells binds to H1 receptors, initiating a signaling cascade that leads to allergic symptoms. Bilastine blocks this interaction, thereby mitigating the allergic response.

G cluster_0 Cell Membrane H1_Receptor Histamine H1 Receptor Allergic_Response Allergic Response (e.g., inflammation, itching) H1_Receptor->Allergic_Response Signal Transduction No_Response Inhibition of Allergic Response H1_Receptor->No_Response Histamine Histamine Histamine->H1_Receptor Binds and Activates Bilastine Bilastine Bilastine->H1_Receptor Binds and Inhibits (Inverse Agonist)

Caption: Simplified signaling pathway of Bilastine at the histamine H1 receptor.

Biological Activity of this compound

Current literature suggests that this compound has negligible antihistaminic activity.[11] The addition of the oxygen atom to the piperidine nitrogen likely introduces steric hindrance that prevents effective binding to the histamine H1 receptor. Further research is required to fully elucidate the pharmacological profile of this compound and to investigate any potential off-target activities.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and analysis of this compound.

G Start Start: Bilastine Oxidation Oxidation with H₂O₂ Start->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product HPLC HPLC (Purity) Pure_Product->HPLC LCMS LC-MS/MS (Identity) Pure_Product->LCMS NMR NMR (¹H, ¹³C) (Structure) Pure_Product->NMR FTIR FT-IR (Functional Groups) Pure_Product->FTIR End End: Characterized This compound

Caption: Recommended workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound, a key metabolite of Bilastine. The described protocols offer a reliable means of producing this compound for research applications. While the biological activity of this compound appears to be minimal with respect to histamine H1 receptor antagonism, its availability as a well-characterized standard is indispensable for the quality control of Bilastine drug products and for enabling further pharmacological investigation. Researchers are encouraged to use this guide as a starting point and to perform comprehensive in-house validation of their synthesized material.

References

An In-Depth Technical Guide to Bilastine N-Oxide (CAS: 2069238-47-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] As with any pharmaceutical compound, a thorough understanding of its metabolic and degradation pathways is crucial for ensuring safety and efficacy. Bilastine N-Oxide (CAS: 2069238-47-5) has been identified as a principal oxidative degradation product and a metabolite of Bilastine.[2][3] This guide serves as a technical resource for professionals engaged in the research, development, and quality control of Bilastine and related compounds.

Chemical and Physical Properties

This compound is a white to off-white solid.[4] Its chemical structure is characterized by the oxidation of the nitrogen atom in the piperidine ring of the Bilastine molecule. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 2069238-47-5[5]
Molecular Formula C₂₈H₃₇N₃O₄[5]
Molecular Weight 479.6 g/mol [5]
IUPAC Name 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid[5]
Synonyms Bilastine Impurity E, 1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-oxide[5][6]
Appearance White to Off-White Solid[4]
Melting Point 139-159°C (decomposes)[7]

Synthesis and Formation

This compound is primarily formed through the oxidation of Bilastine. This can occur during the manufacturing process, upon storage, or as a result of metabolic processes in the body.

Synthetic Pathway

The synthesis of this compound is achieved through the direct oxidation of Bilastine. A common method involves the use of an oxidizing agent such as hydrogen peroxide in an alcohol-based solvent.[8]

G Bilastine Bilastine Reaction Oxidation Reaction Bilastine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Reaction Solvent Alcohol Solvent (e.g., n-butanol) Solvent->Reaction Bilastine_N_Oxide This compound Reaction->Bilastine_N_Oxide

Synthetic pathway for this compound.
Formation as a Degradation Product

Forced degradation studies of Bilastine under various stress conditions have demonstrated that this compound is a significant degradation product, particularly under oxidative stress.[9][10] These studies are essential for establishing the stability-indicating properties of analytical methods.

Analytical Methodologies

The detection and quantification of this compound, both as a process impurity and a degradation product, are critical for the quality control of Bilastine drug substances and products. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed.[11][12]

UPLC Method for Impurity Profiling

A validated stability-indicating UPLC method can effectively separate Bilastine from its impurities, including this compound. Key parameters for a typical UPLC method are summarized in Table 2.

Table 2: UPLC Method Parameters for Bilastine and Impurities

ParameterCondition
Column Acquity UPLC CSH Phenyl-hexyl (2.1 mm × 150 mm, 1.7 µm)
Mobile Phase Gradient of 0.05% TFA in water and 0.05% TFA in Acetonitrile
Flow Rate 0.10 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm (UV)
Injection Volume Typically 1-10 µL
Method Validation

Validation of the analytical method is performed according to ICH guidelines to ensure its suitability for its intended purpose. Table 3 presents typical validation parameters for a UPLC method for Bilastine and its impurities.

Table 3: Summary of UPLC Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) LOQ to 200% of standard concentration
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.16 (for Impurity B - a related substance)
LOQ (µg/mL) 0.52 (for Impurity B - a related substance)
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Pharmacological Profile

Mechanism of Action of Bilastine

Bilastine is a selective histamine H1 receptor antagonist.[1] During an allergic response, histamine is released from mast cells and binds to H1 receptors, leading to allergic symptoms. Bilastine competitively and reversibly binds to these receptors, preventing histamine from exerting its effects.

G cluster_0 Allergic Response cluster_1 Cellular Response cluster_2 Pharmacological Intervention Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Histamine_Release Histamine Release Mast_Cell->Histamine_Release Histamine Histamine Histamine_Release->Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Allergic_Symptoms Allergic Symptoms H1_Receptor->Allergic_Symptoms Bilastine Bilastine Bilastine->Blockade G Start Start Dissolve Dissolve Bilastine in n-butanol Start->Dissolve Heat Heat until dissolved Dissolve->Heat Add_H2O2 Add 30% H₂O₂ dropwise Heat->Add_H2O2 Reflux Reflux for 11 hours Add_H2O2->Reflux Cool Cool to room temperature Reflux->Cool Crystallize Crystallization occurs Cool->Crystallize Filter Filter the solid Crystallize->Filter Wash Wash the solid Filter->Wash Recrystallize Recrystallize from methanol Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry End End Dry->End G Start Start Prepare_Sample Prepare Bilastine solution Start->Prepare_Sample Add_H2O2 Add 30% H₂O₂ Prepare_Sample->Add_H2O2 Heat Heat at 60°C for 30 min Add_H2O2->Heat Cool Cool to room temperature Heat->Cool Dilute Dilute with mobile phase Cool->Dilute Analyze Analyze by HPLC/UPLC Dilute->Analyze End End Analyze->End

References

In-Vitro Formation of Bilastine N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bilastine, a second-generation H1 antihistamine, is characterized by its favorable pharmacokinetic profile, notably its minimal metabolism in humans. The majority of an administered dose is excreted unchanged. However, under specific in-vitro conditions, particularly those involving oxidative stress, the formation of Bilastine N-Oxide has been observed. This technical guide provides an in-depth overview of the in-vitro formation of this compound, compiling available data on its generation, detailed experimental protocols for its synthesis and detection, and a discussion of the analytical methodologies. It is important to note that this compound is primarily considered a degradation product and impurity rather than a significant metabolite of Bilastine.

Introduction

Bilastine is a non-sedating H1 receptor antagonist with a chemical structure that includes a piperidine ring. While extensive preclinical and clinical studies have demonstrated that Bilastine undergoes negligible metabolism via the cytochrome P450 (CYP) enzyme system, the piperidine nitrogen is susceptible to oxidation. This can lead to the formation of this compound, particularly under forced degradation conditions. Understanding the formation of this N-oxide is crucial for the pharmaceutical industry in the context of impurity profiling, stability testing, and quality control of the active pharmaceutical ingredient (API) and its formulations.

In-Vitro Formation of this compound

The generation of this compound in vitro is predominantly a result of chemical oxidation rather than enzymatic metabolism. Studies involving stress testing of Bilastine have identified the N-oxide as a principal degradation product in the presence of oxidizing agents.

Quantitative Data from Oxidative Stress Studies

While specific studies on the enzymatic formation of this compound in systems like human liver microsomes or hepatocytes are scarce and indicate minimal to no metabolic turnover, data from forced degradation studies provide insights into its formation under oxidative conditions. The following table summarizes the percentage of Bilastine degradation and impurity formation under such stress.

Stress ConditionDurationTemperature% Bilastine Remained% Impurities FormedReference
3% Hydrogen Peroxide6 hoursBenchtop99.4%0.41%[1]

Note: The percentage of impurities includes all degradation products, of which this compound is a significant component under oxidative stress.

Experimental Protocols

Protocol for Chemical Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound for use as an impurity reference standard[2].

Objective: To synthesize this compound from Bilastine.

Materials:

  • Bilastine

  • n-Butyl alcohol

  • 30% Aqueous hydrogen peroxide solution

  • Methanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • Dissolve 10g of Bilastine in 80ml of n-butyl alcohol in a round-bottom flask.

  • Heat and stir the solution until the Bilastine is completely dissolved.

  • Add 12g of 30% aqueous hydrogen peroxide solution dropwise to the reaction mixture.

  • After the addition is complete, reflux the reaction mixture for 11 hours.

  • Cool the reaction mixture to room temperature to allow for slow crystallization.

  • Filter the resulting solid and wash it.

  • Recrystallize the solid from methanol to obtain purified this compound.

Protocol for Forced Degradation Study (Oxidative Stress)

This protocol is based on methodologies used for stability-indicating assays of Bilastine[1].

Objective: To generate and quantify this compound under oxidative stress conditions.

Materials:

  • Bilastine (25 mg)

  • Diluent (e.g., methanol or acetonitrile:water mixture)

  • 3% Hydrogen Peroxide

  • Volumetric flasks (50 ml)

  • Sonicator

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

Procedure:

  • Weigh and transfer 25 mg of Bilastine into a 50 ml volumetric flask.

  • Add 25 ml of diluent and sonicate for 20 minutes with intermediate shaking.

  • Add the oxidizing agent (e.g., 3% hydrogen peroxide).

  • Maintain the sample under the specified conditions (e.g., benchtop for 6 hours).

  • After the incubation period, neutralize the sample if necessary.

  • Dilute the sample to the final volume with the diluent.

  • Analyze the sample using a validated HPLC method to separate and quantify Bilastine and its degradation products, including this compound.

Analytical Methodology

The detection and quantification of this compound require sensitive and specific analytical methods.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically employed for the separation of Bilastine from its impurities. A C18 or phenyl-hexyl column can be used with a gradient mobile phase consisting of an aqueous buffer (e.g., 0.05% TFA in water) and an organic solvent (e.g., 0.05% TFA in acetonitrile)[1].

  • Detection: UV detection at approximately 275 nm is suitable for quantification[1]. For structural confirmation and higher sensitivity, mass spectrometry (LC-MS/MS) is the preferred method. The molecular ion of this compound will be approximately 16 Da higher than that of Bilastine.

Visualization of Bilastine Oxidation

The formation of this compound involves the oxidation of the tertiary amine nitrogen in the piperidine ring.

Bilastine_Oxidation Bilastine Bilastine Bilastine_N_Oxide This compound Bilastine->Bilastine_N_Oxide Oxidation of Piperidine Nitrogen Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Bilastine_N_Oxide

Caption: Chemical oxidation of Bilastine to this compound.

Discussion and Conclusion

The available scientific evidence strongly indicates that this compound is not a significant metabolite of Bilastine formed through enzymatic pathways in vitro. Instead, its presence is attributed to chemical degradation under oxidative conditions. For drug development professionals, the focus regarding this compound should be on its characterization as a potential impurity and its control within acceptable limits in the drug substance and product. The experimental protocols provided in this guide are valuable for the synthesis of this compound as a reference standard and for conducting forced degradation studies to ensure the stability and quality of Bilastine formulations. Future research could explore the potential for minor enzymatic N-oxidation by flavin-containing monooxygenases (FMOs), although this is expected to be a very minor pathway, if active at all, given Bilastine's overall metabolic stability.

References

The Pharmacological Profile of Bilastine N-Oxide: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of public domain data exists regarding the specific pharmacological activities of Bilastine N-Oxide, a primary metabolite and known impurity of the second-generation antihistamine, Bilastine. While extensive research has characterized the parent compound, this guide synthesizes the available information on this compound and provides a detailed overview of the pharmacological properties of Bilastine for contextual understanding.

Introduction to this compound

This compound is recognized primarily as a metabolite formed during the biotransformation of Bilastine.[1] It is also identified as a degradation product, making its characterization and quantification crucial for the quality control and stability assessment of the parent drug, Bilastine.[1] Chemical suppliers provide this compound as a certified reference standard for analytical and research purposes.

Pharmacological Landscape of the Parent Compound: Bilastine

To provide a framework for understanding the potential properties of its N-Oxide metabolite, this section details the well-documented pharmacological activity of Bilastine.

Mechanism of Action and Receptor Binding

Bilastine is a potent and highly selective histamine H1 receptor inverse agonist.[2][3] Its primary mechanism of action involves binding to the H1 receptor, thereby stabilizing it in an inactive conformation and reducing the production of allergic symptoms mediated by histamine.[3]

Preclinical in vitro studies have demonstrated Bilastine's high specificity for the H1 receptor, with negligible affinity for a panel of 30 other receptors, including serotonergic, bradykinin, leukotriene D4, muscarinic M3, α1-adrenergic, β2-adrenergic, and histamine H2 and H3 receptors.[2] This high selectivity contributes to its favorable safety profile, with a reduced likelihood of off-target effects.

Quantitative Analysis of Receptor Affinity

The binding affinity of Bilastine for the H1 receptor has been quantified in various studies. These investigations are crucial for comparing its potency with other antihistamines.

CompoundReceptorCell LineKi (nM)Reference
BilastineHistamine H1CHO1.92 ± 0.08[4]
BilastineHistamine H1-64[5]

Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity

A standard method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay. The following is a generalized protocol based on common practices in the field:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor are cultured under standard conditions. The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

  • Binding Assay: The membrane preparations are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) and varying concentrations of the test compound (e.g., Bilastine).

  • Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

experimental_workflow_radioligand_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cell_culture CHO Cell Culture (Expressing H1R) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with [3H]mepyramine and Bilastine membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis

Workflow for H1 Receptor Radioligand Binding Assay.
Signaling Pathways

As an inverse agonist, Bilastine not only blocks the action of histamine but also reduces the basal, constitutive activity of the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

signaling_pathway_h1_receptor Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Gq Gq/11 H1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Allergic_Response Allergic Response Ca2_release->Allergic_Response PKC->Allergic_Response Bilastine Bilastine Bilastine->H1R Inhibits (Inverse Agonist)

Simplified H1 Receptor Signaling Pathway and Bilastine's Point of Intervention.
Anti-inflammatory Properties

Beyond its direct antihistaminic effects, in vitro data suggest that Bilastine also possesses anti-inflammatory properties by inhibiting the release of histamine, IL-4, and TNF-α from human mast cells and granulocytes.[2]

Pharmacokinetics of Bilastine

Bilastine is rapidly absorbed after oral administration, with a time to maximum plasma concentration of approximately 1.3 hours.[6] Its oral bioavailability is around 60%.[6] A key feature of Bilastine's pharmacokinetic profile is its minimal metabolism.[7] Approximately 95% of an administered dose is excreted unchanged in the feces (66.5%) and urine (28.3%).[6] This low level of metabolism significantly reduces the potential for drug-drug interactions involving the cytochrome P450 (CYP) enzyme system.[7]

Future Directions and Conclusion

The lack of specific pharmacological data for this compound represents a significant knowledge gap. Future research should be directed toward characterizing the H1 receptor binding affinity and functional activity of this metabolite. Such studies would be invaluable for a complete understanding of the overall pharmacological profile of Bilastine and its biotransformation products. This would involve in vitro receptor binding assays and cellular functional assays to determine if this compound contributes to the therapeutic effects of the parent drug, has any off-target activities, or is pharmacologically inert.

References

Toxicological Profile of Bilastine N-Oxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the non-clinical safety data of the parent compound, Bilastine, and its implications for the N-Oxide metabolite.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation H1 antihistamine that is effective in the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] It is known for its high selectivity for the H1 receptor and a favorable safety profile, characterized by a lack of sedative and cardiotoxic effects.[1][2] Bilastine N-Oxide is a metabolite and degradation product of Bilastine.[3][4] Understanding the toxicological profile of this N-oxide is crucial for a complete safety assessment of Bilastine. This technical guide provides a detailed overview of the available non-clinical safety data for Bilastine and discusses the potential toxicological profile of this compound based on this information.

Toxicological Profile of Bilastine

The toxicological profile of Bilastine has been extensively evaluated in a variety of preclinical studies. These studies have consistently demonstrated a wide safety margin for the compound.

Acute, Subchronic, and Chronic Toxicity

Repeated-dose toxicity studies have been conducted in rats, mice, and beagle dogs for durations of up to 52 weeks.[5][6] Across these studies, Bilastine was well-tolerated even at high doses.

Key Findings:

  • No mortality, ocular effects, or the appearance of nodules or masses were observed at doses up to 2,000 mg/kg/day.[5][6]

  • Any observed clinical signs, changes in body weight, food consumption, and clinical chemistry or hematology parameters were generally of a low order, reversible, and only occurred at the highest doses administered.[5][6]

  • No signs of toxicity were observed in any organ in chronic toxicity studies with both oral and intravenous administration.[7][8]

Carcinogenicity

Long-term carcinogenicity studies were conducted in both rats and mice over a period of 104 weeks.

Key Findings:

  • Bilastine did not demonstrate any carcinogenic potential in these studies.[5][6][9]

  • The types and incidences of lesions observed were comparable to those commonly found in the strains and ages of the animals used and were not attributed to the administration of Bilastine.[9]

Genotoxicity

While specific in vitro and in vivo genotoxicity assays for Bilastine were not detailed in the provided search results, the overall favorable safety profile and lack of carcinogenicity suggest a low potential for genotoxic effects.

Reproductive and Developmental Toxicity

The effects of Bilastine on fertility, embryo-fetal development, and pre- and postnatal development have been assessed in rats and rabbits.

Key Findings:

  • No effects on fertility were observed.[7][8]

  • There was no evidence of embryo-fetal toxicity or teratogenicity in studies conducted on mice and rabbits.[7][8]

  • Bilastine was well-tolerated in pregnant and lactating rats and their offspring at doses up to 1,000 mg/kg/day.[5][6]

  • The No Observed Adverse Effect Level (NOAEL) for embryofetal development in rabbits was determined to be 400 mg/kg/day, which was the highest dose evaluated.[5][6]

Safety Pharmacology

Safety pharmacology studies have been conducted to evaluate the potential effects of Bilastine on major physiological systems.

Key Findings:

  • Bilastine does not have any sedative side effects.[1]

  • No cardiotoxic effects have been observed, and therapeutic doses do not alter the state of alertness.[1][7]

  • Bilastine does not enhance the central nervous system depressant effects of alcohol or lorazepam.[1][10]

Quantitative Toxicological Data for Bilastine

The following table summarizes the key quantitative data from the preclinical toxicology studies on Bilastine.

Study Type Species Route of Administration Key Metric Value Reference
Acute ToxicityMouseOralNo Mortality5000 mg/kg[7]
Acute ToxicityRatOralNo Mortality2000 mg/kg[7]
Acute ToxicityMouseIntravenousLD5033 mg/kg[7]
Acute ToxicityRatIntravenousLD5045–75 mg/kg[7]
Repeated-Dose Toxicity (13 weeks)Rat, MouseOralNo mortalityup to 2,000 mg/kg/day[5][6]
Repeated-Dose Toxicity (52 weeks)Beagle DogOralNo mortalityup to 2,000 mg/kg/day[5][6]
Carcinogenicity (104 weeks)Rat, MouseOralNo effectsup to 2,000 mg/kg/day[5][6]
Reproductive/DevelopmentalRatOralNOAEL1,000 mg/kg/day[5][6]
Embryofetal DevelopmentRabbitOralNOAEL400 mg/kg/day[5][6]

Metabolism and Toxicokinetics of Bilastine

Understanding the metabolism of Bilastine is key to inferring the toxicological profile of its N-oxide metabolite.

Key Findings:

  • Bilastine undergoes minimal metabolism in all species tested, including humans.[11][12]

  • The majority of the administered dose is excreted unchanged in the urine and feces.[13]

  • Bilastine does not significantly interact with the cytochrome P450 (CYP) enzyme system as an inhibitor or an inducer, indicating a low potential for drug-drug interactions via this pathway.[11][14]

Experimental Protocols

While specific, detailed experimental protocols were not available in the search results, the general methodologies can be inferred from the study descriptions. The following represents a generalized workflow for a repeated-dose oral toxicity study, a common design in preclinical toxicology.

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Dosing Period cluster_2 Phase 3: In-Life Assessments cluster_3 Phase 4: Terminal Procedures acclimatization Animal Acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Oral Dosing (e.g., gavage) randomization->dosing observations Clinical Observations (daily) dosing->observations bw_fc Body Weight & Food Consumption (weekly) dosing->bw_fc clin_path Clinical Pathology (hematology, clinical chemistry) necropsy Gross Necropsy clin_path->necropsy ophthalmology Ophthalmology ophthalmology->necropsy organ_weights Organ Weights necropsy->organ_weights histopathology Histopathology necropsy->histopathology

Caption: Generalized workflow for a repeated-dose oral toxicity study.

The Profile of this compound

This compound is identified as a metabolite and a potential impurity or degradation product of Bilastine.[3][4] The piperidine ring in the Bilastine structure is susceptible to oxidation, leading to the formation of the N-oxide.[4]

Lack of Direct Toxicological Data

A comprehensive search of publicly available literature did not yield any specific toxicological studies on this compound. Therefore, a direct assessment of its toxicity based on experimental data is not possible at this time.

Inferred Toxicological Profile

Based on the extensive safety data for the parent compound, Bilastine, a scientifically informed inference can be made about the likely toxicological profile of this compound.

  • Low Systemic Exposure: Given that Bilastine undergoes minimal metabolism, the systemic exposure to this compound in vivo is expected to be very low.[11][12]

  • Favorable Profile of the Parent Drug: The parent drug, Bilastine, has a very favorable toxicological profile with high NOAELs in a wide range of studies.[5][6] It is generally expected that metabolites of non-toxic parent compounds will also have a low order of toxicity, unless the metabolic process introduces a structurally alerting feature.

  • Nature of N-Oxidation: N-oxidation is a common metabolic pathway that often leads to compounds that are more polar and more readily excreted than the parent drug. While some N-oxides can be reactive, in the context of a well-tolerated parent compound with low metabolic turnover, significant toxicity from the N-oxide is less likely.

The relationship between Bilastine and this compound in a toxicological context can be visualized as follows:

G Bilastine Bilastine Metabolism Minimal Metabolism (Oxidation) Bilastine->Metabolism Excretion_B Excretion (largely unchanged) Bilastine->Excretion_B Toxicity_Profile Favorable Toxicological Profile (High NOAELs, Non-carcinogenic) Bilastine->Toxicity_Profile N_Oxide This compound Metabolism->N_Oxide Excretion_N Excretion N_Oxide->Excretion_N Inferred_Profile Inferred Low Toxicity (due to low exposure and safe parent drug) N_Oxide->Inferred_Profile

Caption: Inferred toxicological relationship between Bilastine and this compound.

Conclusion

The parent compound, Bilastine, has been shown to have an excellent preclinical safety profile. It is well-tolerated in acute, subchronic, and chronic toxicity studies, is not carcinogenic, and has no adverse effects on reproduction or development at high dose levels. While there is a lack of direct toxicological data for its metabolite, this compound, the available information on Bilastine's minimal metabolism and high safety margin suggests that this compound is unlikely to pose a significant toxicological risk. However, in the absence of direct experimental data, this remains a scientific inference. Further studies specifically on the toxicological profile of this compound would be required for a definitive characterization of its safety.

References

The Analytical Pursuit of Purity: A Technical Guide to the Discovery and Identification of Bilastine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current methodologies and findings related to the discovery, identification, and quantification of impurities in the second-generation antihistamine, Bilastine. Ensuring the purity of active pharmaceutical ingredients (APIs) like Bilastine is critical for the safety and efficacy of the final drug product. This document details the various types of impurities, the analytical techniques for their detection, and the experimental protocols used in their analysis.

Understanding Bilastine and Its Impurities

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] The manufacturing process and subsequent storage of Bilastine can lead to the formation of impurities, which can be broadly categorized as process-related impurities and degradation products.[][3]

  • Process-Related Impurities: These are substances that are formed during the synthesis of the API. They can include unreacted starting materials, intermediates, and by-products of side reactions. Several process-related impurities of Bilastine have been identified and synthesized for use as reference standards.[1][3] These include:

    • Methoxyethyl bilastine

    • (2-ethoxyethoxy)ethyl bilastine

    • 2-amino-2-methylpropyl ester of bilastine (bilastine open-ring ester)

    • N-(1-hydroxy-2-methyl-2-propanyl)amide of bilastine (bilastine open-ring amide)[3][4]

  • Degradation Products: These impurities result from the chemical decomposition of the Bilastine molecule over time due to environmental factors such as light, heat, humidity, and interaction with excipients. Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.[5][6][7] Key degradation products identified under oxidative stress conditions are benzimidazole and the amine N-oxide of Bilastine.[8][9]

  • Nitrosamine Impurities: The potential for nitrosamine impurities, which are classified as probable human carcinogens, is a significant concern in pharmaceutical manufacturing. Their formation in relation to the Bilastine synthesis process has been evaluated.[10]

The control of these impurities to levels recommended by the International Conference on Harmonisation (ICH) is a mandatory requirement for drug approval and patient safety.[1]

Analytical Methodologies for Impurity Profiling

A variety of analytical techniques are employed to separate, identify, and quantify Bilastine impurities. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely used technique due to its high resolution and sensitivity.[][5][11] Ultra-Performance Liquid Chromatography (UPLC) offers even faster and more efficient separations.[12] For structural elucidation of unknown impurities, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is indispensable.[8][13][14]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for the determination of Bilastine and its impurities.

Table 1: Linearity and Range of Analytical Methods for Bilastine

MethodConcentration Range (µg/mL)Correlation Coefficient (R²)Reference
RP-HPLC20-1200.9997[5]
RP-HPLC5-1000.9999[6]
RP-HPLC160-240>0.999[13]
HILIC5.0-50Not specified[15]
LC-Fluorescence0.20-0.70Not specified[8][9]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Bilastine and Its Impurities

AnalyteLOD (µg/mL)LOQ (µg/mL)MethodReference
Bilastine0.13520.4098RP-HPLC[5]
Bilastine0.089310.27063RP-HPLC[6]
Bilastine0.170.55UPLC[12]
Impurity-A0.160.53UPLC[12]
Impurity-B0.160.52UPLC[12]
Impurity-C0.160.54UPLC[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures. The following sections provide an overview of typical experimental protocols for forced degradation studies and chromatographic analysis of Bilastine.

Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[6]

Objective: To identify the potential degradation products of Bilastine under various stress conditions.

Methodology:

  • Preparation of Stock Solution: A stock solution of Bilastine is prepared in a suitable solvent, typically methanol.[5]

  • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 60°C for 30 minutes). The solution is then neutralized with a base (e.g., 0.1 N NaOH).[6]

  • Alkali Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., at 60°C for 30 minutes). The solution is then neutralized with an acid (e.g., 0.1 N HCl).[5]

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., hydrogen peroxide) and heated (e.g., at 60°C for 30 minutes).[6]

  • Thermal Degradation: The drug solution is heated (e.g., at 60°C for 30 minutes).[6]

  • Photolytic Degradation: The drug solution is exposed to UV light.[5]

  • Sample Analysis: The stressed samples are then diluted with the mobile phase and analyzed by a stability-indicating HPLC method.[6]

RP-HPLC Method for Impurity Profiling

Objective: To separate and quantify Bilastine and its impurities.

Typical Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.[5]

  • Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[11][13] The elution can be isocratic or gradient.

  • Flow Rate: Typically around 1.0 mL/min.[13]

  • Detection Wavelength: Usually set around 275 nm or 282 nm.[6][13]

  • Injection Volume: 10-20 µL.[5][11]

Visualizations

Experimental Workflow for Impurity Identification

G cluster_0 Sample Preparation Bilastine API or Formulation Bilastine API or Formulation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Bilastine API or Formulation->Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Forced Degradation Forced Degradation HPLC/UPLC Analysis HPLC/UPLC Analysis Forced Degradation->HPLC/UPLC Analysis UV Detection UV Detection HPLC/UPLC Analysis->UV Detection LC-MS/MS Analysis LC-MS/MS Analysis HPLC/UPLC Analysis->LC-MS/MS Analysis Quantification of Impurities Quantification of Impurities UV Detection->Quantification of Impurities Structural Elucidation Structural Elucidation LC-MS/MS Analysis->Structural Elucidation Identified Impurity Identified Impurity Structural Elucidation->Identified Impurity

Caption: Workflow for the identification of Bilastine impurities.

Potential Degradation Pathway of Bilastine under Oxidative Stress

G Bilastine Bilastine DP1 Benzimidazole (DP1) Bilastine->DP1 Oxidative Cleavage DP2 Amine N-oxide of Bilastine (DP2) Bilastine->DP2 N-Oxidation

Caption: Simplified degradation pathway of Bilastine.

Conclusion

The discovery and identification of impurities are paramount in the development and manufacturing of Bilastine. This guide has outlined the common process-related and degradation impurities, summarized the key analytical techniques and their quantitative parameters, and provided standardized experimental protocols. The use of robust, validated, and stability-indicating analytical methods is essential for ensuring that Bilastine meets the stringent purity requirements set by regulatory authorities, thereby safeguarding patient health. Further research into the synthesis and characterization of all potential impurities will continue to be a critical aspect of quality control in the pharmaceutical industry.

References

A Comprehensive Technical Guide on the Role of Bilastine N-Oxide in Drug Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bilastine is a second-generation H1 antihistamine widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring product quality, safety, and efficacy. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and elucidating degradation pathways.[3][4] One of the key degradation products identified for bilastine is Bilastine N-Oxide, a metabolite and impurity that plays a significant role in its degradation profile, particularly under oxidative stress.[5][6][7] This technical guide provides an in-depth analysis of the role of this compound in the degradation pathways of bilastine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Chemical Structures

Bilastine's chemical structure features a piperidine ring, which is susceptible to oxidation.[8] The N-oxide is formed on the nitrogen atom of this piperidine ring.

  • Bilastine: 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid[1][9]

  • This compound: 1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-Oxide[10]

Formation and Role of this compound in Degradation

This compound is a prominent degradation product formed primarily under oxidative conditions.[5][7] The nitrogen atom on the piperidine ring of the bilastine molecule has a high electron density, making it susceptible to attack by oxidizing agents.[8] This oxidation leads to the formation of the N-oxide derivative. Studies have shown that this compound is a major impurity that can affect the quality of the final drug product.[8] Therefore, its role is twofold:

  • An Indicator of Oxidative Degradation: The presence and quantity of this compound serve as a key marker for the extent of oxidative degradation the drug substance has undergone during manufacturing, storage, or handling.

  • A Process-Related Impurity: It is considered a critical impurity to monitor and control in the final drug product to ensure safety and quality.[6][8]

Forced degradation studies have demonstrated that bilastine is particularly susceptible to oxidation and photodegradation, while showing more stability under alkaline, thermal, and acidic hydrolysis conditions.[11]

Quantitative Data from Forced Degradation Studies

The stability of bilastine under various stress conditions has been quantitatively assessed in several studies. The data is summarized below for comparative analysis.

Table 1: Summary of Forced Degradation Studies of Bilastine

Stress ConditionReagents and Conditions% DegradationReference
Acid Hydrolysis 0.1 N HCl, 60°C, 30 min1.81%[12]
1.0 M HCl, 2 h, heatingMarginal[4][11]
Alkaline Hydrolysis 0.1 N NaOH, 60°C, 30 min3.06%[12]
1.0 M NaOH, 2 h, heatingStable[11]
Oxidative Degradation 3% H₂O₂, 60°C, 30 min2.3%[12]
30% H₂O₂, 2 h, heating62.07%[11]
Thermal Degradation 60°C, 30 min3.2%[12]
Heating for 2 hoursStable[11]
Photodegradation UVA Light, 2 h37.30%[11]
UVA Light, 8 h72.35%[11]
UVA Light, 16 h82.94%[11]
UV-C Light (254 nm)Follows first-order kinetics[13]

Table 2: Photodegradation Kinetics of Bilastine in Methanolic Solution under UV-C Radiation

ParameterValueReference
Reaction OrderFirst-Order[13][14]
Degradation Rate Constant (k)0.0007 min⁻¹[13][14]
t₉₀% (time for 10% degradation)27.11 minutes[13][14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the protocols used for forced degradation and analysis of bilastine and its degradation products.

1. Forced Degradation (Stress Testing) Protocol

A general protocol for inducing degradation of bilastine is as follows:

  • Preparation of Stock Solution: A stock solution of bilastine is prepared, typically in methanol or a mobile phase diluent.[4][15]

  • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N to 1.0 M HCl) and heated (e.g., at 60°C) for a specified period (e.g., 30 minutes to 2 hours). The solution is then neutralized with an equivalent amount of base.[11][12]

  • Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N to 1.0 M NaOH) and heated under similar conditions as acid hydrolysis, followed by neutralization with an equivalent amount of acid.[11][12]

  • Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3% to 30% H₂O₂) and heated.[11][12]

  • Thermal Degradation: The drug solution is heated in an oven or water bath at a specified temperature (e.g., 60°C) for a defined duration.[12]

  • Photodegradation: The drug solution is exposed to UV light (e.g., UV-C at 254 nm or UVA) in a photostability chamber for various time intervals.[11][13]

2. Analytical Method: Stability-Indicating RP-HPLC

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential to separate bilastine from its degradation products, including this compound.

Table 3: Representative RP-HPLC Method Parameters

ParameterDescription
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) or similar C8/C18 column[5][16]
Mobile Phase Isocratic elution with a mixture of an aqueous buffer and an organic solvent. Examples include: - Acetonitrile and 10 mM Na₂HPO₄ buffer (pH 5.5) (30:70 v/v)[5] - Methanol and 0.1% Ortho-phosphoric acid (55:45 v/v)[5] - 0.3% Triethylamine (pH 6.0) and Acetonitrile (66:34 v/v)[13]
Flow Rate 1.0 mL/min[5][13]
Detection Wavelength 275 nm or 282 nm[5][12]
Injection Volume 20 µL[3][12]
Column Temperature 25°C or 30°C[11][13]

3. Characterization by Mass Spectrometry (LC-MS)

To identify and characterize the structure of degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) or Quadrupole Time-of-Flight (LC-Q-TOF-MS) is employed. This technique provides mass-to-charge ratio data, which helps in elucidating the molecular weight and structure of impurities like this compound.[5][17]

Visualizations of Pathways and Workflows

Oxidative Degradation Pathway of Bilastine

The primary oxidative degradation pathway involves the formation of this compound from the parent drug.

G Bilastine Bilastine C28H37N3O3 N_Oxide This compound C28H37N3O4 Bilastine->N_Oxide Oxidation on Piperidine Nitrogen Stress Oxidative Stress (e.g., H2O2) Stress->Bilastine

Caption: Oxidative degradation of Bilastine to this compound.

Experimental Workflow for Forced Degradation Study

The logical flow from drug substance to data analysis in a forced degradation study is illustrated below.

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acidic StressedSamples Stressed Samples Acid->StressedSamples Base Alkaline Base->StressedSamples Oxidative Oxidative Oxidative->StressedSamples Thermal Thermal Thermal->StressedSamples Photo Photolytic Photo->StressedSamples HPLC RP-HPLC Analysis LCMS LC-MS/MS Characterization HPLC->LCMS Data Data Interpretation & Pathway Elucidation LCMS->Data Drug Bilastine Drug Substance/Product Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photo StressedSamples->HPLC

Caption: Workflow for a forced degradation study of Bilastine.

This compound is a critical molecule in the context of bilastine's stability, serving as a primary product and key indicator of oxidative degradation. While bilastine demonstrates considerable stability under hydrolytic and thermal stress, its susceptibility to oxidation necessitates careful control during its synthesis and storage.[8] The formation of this compound is a well-defined pathway, and robust, stability-indicating analytical methods, such as the RP-HPLC protocol detailed herein, are paramount for its monitoring. The comprehensive data and methodologies presented in this guide provide researchers and drug development professionals with the foundational knowledge required to effectively manage and control the degradation profile of bilastine, ensuring the delivery of a safe and high-quality pharmaceutical product.

References

An In-depth Technical Guide to the Cis and Trans Isomers of Bilastine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilastine, a second-generation H1 antihistamine, is known for its favorable safety and efficacy profile, characterized by minimal metabolism in humans. Its primary metabolite and degradation product, Bilastine N-Oxide, exists as a mixture of cis and trans diastereomers. This technical guide provides a comprehensive overview of the current knowledge regarding these isomers, focusing on their physicochemical properties, analytical separation, and metabolic fate. While extensive data on the parent compound, bilastine, is readily available, specific experimental data for the individual N-oxide isomers is limited. This document summarizes the available information and highlights areas where further research is needed.

Introduction

Bilastine is a non-sedating, long-acting antagonist of the histamine H1 receptor, widely used in the treatment of allergic rhinoconjunctivitis and urticaria.[1][] A key feature of bilastine's pharmacokinetic profile is its limited metabolism, with the majority of the administered dose being excreted unchanged.[3][4][5] However, like many amine-containing pharmaceuticals, bilastine can undergo N-oxidation, leading to the formation of this compound. This transformation can occur both as a minor metabolic pathway in vivo and as a degradation process under oxidative stress conditions.[6] The nitrogen atom on the piperidine ring of bilastine is susceptible to oxidation, resulting in the formation of two diastereomeric N-oxides: a cis isomer and a trans isomer. Understanding the properties and behavior of these isomers is crucial for comprehensive impurity profiling, stability studies, and a complete understanding of bilastine's disposition in the body.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of the individual cis and trans isomers of this compound are not extensively reported in publicly available literature. However, based on information from chemical suppliers and databases, the fundamental properties of the N-oxide mixture and its isomers can be summarized.

Table 1: Physicochemical Properties of Bilastine and its N-Oxide Isomers

PropertyBilastineThis compound (Mixture of Isomers)cis-Bilastine N-Oxidetrans-Bilastine N-Oxide
CAS Number 202189-78-4[7]2069238-47-5[8][9]1934257-94-91934257-95-0[10]
Molecular Formula C₂₈H₃₇N₃O₃[7]C₂₈H₃₇N₃O₄[8]C₂₈H₃₇N₃O₄C₂₈H₃₇N₃O₄[10]
Molecular Weight 463.61 g/mol [7]479.61 g/mol [8]479.61 g/mol 479.61 g/mol [10]
Appearance White to Off-White SolidWhite to Off-White Solid[8]Data not availableData not available
Melting Point ~200.5 °C139-159°C (dec.)[9]Data not availableData not available
Solubility Data not availableSlightly soluble in DMF and DMSO[9]Data not availableData not available
Predicted pKa Data not available4.40 ± 0.10[9]Data not availableData not available

Synthesis and Formation

The cis and trans isomers of this compound are primarily formed through the oxidation of the tertiary amine on the piperidine ring of the bilastine molecule.

Metabolic Formation

Studies on the metabolism of bilastine indicate that it undergoes minimal biotransformation in humans, with approximately 95% of the drug excreted unchanged.[4][11] The formation of this compound is considered a minor metabolic pathway.[6] In vitro studies using human liver microsomes and hepatocytes have shown very low levels of bilastine metabolism, suggesting that cytochrome P450 (CYP) enzymes play a limited role.[11] While the specific enzymes responsible for N-oxidation of bilastine in vivo have not been definitively identified, it is a common metabolic route for many piperidine-containing drugs.[12]

Chemical Synthesis and Degradation

This compound is a known degradation product of bilastine, particularly under oxidative stress conditions.[13][14] Forced degradation studies, a common practice in pharmaceutical development to assess stability, have demonstrated the formation of the N-oxide upon exposure of bilastine to oxidizing agents such as hydrogen peroxide.[15]

A patented method for the preparation of this compound as an impurity reference standard involves the reaction of bilastine with an oxidizing agent in an alcohol-based solvent.[16]

Synthesis_Pathway Bilastine Bilastine Bilastine_N_Oxide This compound (cis and trans mixture) Bilastine->Bilastine_N_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Bilastine_N_Oxide Solvent Alcohol Solvent Solvent->Bilastine_N_Oxide

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

Separation and Analysis of Bilastine and its N-Oxide

Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for the separation and quantification of bilastine and its impurities, including this compound. These methods are crucial for quality control and stability testing of the drug substance and product.

Table 2: Reported Chromatographic Methods for the Analysis of Bilastine and Impurities

MethodColumnMobile PhaseDetectionReference
RP-HPLC Discovery C8 (250 mm x 4.6 mm, 5µm)Methanol: 0.1% ortho-phosphoric acid (55:45 v/v)276 nm (PDA)[15]
RP-HPLC Agilent ZORBAX SB-C8 (4.6 x 150 mm, 5µm)Phosphate Buffer: Acetonitrile (pH 5.0) (60:40 v/v)254 nm[17]
RP-HPLC Shim-pack® RP-18 (150 x 4.6 mm, 5 µm)0.3% triethylamine (pH 6.0): Acetonitrile (55:45 v/v)207 nm (PDA)[18]
UPLC Acquity UPLC CSH Phenyl-hexyl (150 x 2.1 mm, 1.7 µm)Gradient of 0.05% TFA in water and 0.05% TFA in Acetonitrile275 nm (UV)[19]
LC-MS/MS Waters XBridge (2.1 x 30 mm, 3.5 µm)Acetonitrile and water with 1 mM ammonium formate and 0.1% ammonium hydroxideMS/MS[3]

Note: While these methods separate this compound from bilastine, specific details on the resolution of the individual cis and trans isomers are not consistently provided.

Characterization of this compound

The structural elucidation of this compound formed during forced degradation studies has been accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides information on the molecular weight and fragmentation pattern of the molecule, confirming the addition of an oxygen atom to the piperidine nitrogen.[13][20][21]

Experimental_Workflow cluster_synthesis Synthesis / Degradation cluster_analysis Analysis Bilastine_Sample Bilastine Sample Forced_Degradation Forced Degradation (e.g., with H₂O₂) Bilastine_Sample->Forced_Degradation Mixture Mixture containing Bilastine & N-Oxides Forced_Degradation->Mixture Generates Mixture Separation Chromatographic Separation (HPLC / UPLC) Mixture->Separation Characterization Structural Characterization (LC-MS/MS, NMR) Separation->Characterization

Figure 2: General experimental workflow for the generation and analysis of this compound isomers.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the biological activity of the individual cis and trans isomers of this compound.

Histamine H1 Receptor Binding

The parent compound, bilastine, is a potent and selective antagonist of the histamine H1 receptor.[1][19] It is unknown whether the N-oxide isomers retain any affinity for the H1 receptor. Generally, the N-oxidation of piperidine-containing antihistamines can lead to a reduction or loss of pharmacological activity.[22] However, without direct experimental data for the this compound isomers, their activity remains speculative.

Signaling Pathways

Bilastine exerts its therapeutic effect by blocking the histamine-induced signaling cascade mediated by the H1 receptor. As the biological activity of the N-oxide isomers is unknown, their impact on any signaling pathways cannot be determined. Given that bilastine metabolism is minimal, it is unlikely that its N-oxide metabolites play a significant role in its overall pharmacological effect.

Signaling_Pathway cluster_bilastine Bilastine Action cluster_isomers This compound Isomers Bilastine Bilastine H1R H1 Receptor Bilastine->H1R Antagonizes Signaling Downstream Signaling (Allergic Response) H1R->Signaling Blocks Cis_Trans cis/trans-Bilastine N-Oxide H1R_interaction H1 Receptor Interaction? Cis_Trans->H1R_interaction Unknown Activity H1R_interaction->Signaling Unknown Effect

Figure 3: Known and unknown interactions with the H1 receptor signaling pathway.

Conclusion and Future Perspectives

The cis and trans isomers of this compound are established minor metabolites and degradation products of bilastine. While analytical methods exist for their separation from the parent drug, there is a notable absence of detailed, publicly available data on their individual physicochemical properties and biological activities. For a complete understanding of bilastine's impurity profile and metabolic fate, further research is warranted in the following areas:

  • Preparative separation and isolation of the individual cis and trans isomers to enable comprehensive characterization.

  • Detailed physicochemical characterization of the pure isomers, including determination of their melting points, solubilities, and pKa values.

  • In vitro pharmacological studies to determine the H1 receptor binding affinity and functional activity of each isomer.

  • Further investigation into the in vivo metabolism of bilastine to quantify the formation of the N-oxide isomers in humans under normal therapeutic use.

Addressing these knowledge gaps will provide a more complete regulatory and scientific understanding of these bilastine-related compounds.

References

Bilastine N-Oxide: A Comprehensive Technical Guide for its Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Bilastine N-Oxide, a primary metabolite and degradation impurity of the second-generation antihistamine, Bilastine. For researchers and professionals in drug development and quality control, the purity and accurate identification of impurities are paramount. This document details the chemical and physical properties of this compound, its synthesis, and its critical role as a reference standard in the analytical testing of Bilastine. Furthermore, this guide outlines detailed experimental protocols for its use in validated analytical methods, presents quantitative data in a structured format, and includes diagrams to illustrate metabolic pathways and experimental workflows, serving as an essential resource for the scientific community.

Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding and control of its impurity profile are critical for ensuring safety and efficacy. This compound is a known impurity that can form during the synthesis of Bilastine or as a degradation product under oxidative stress.[3] It is also a minor metabolite of Bilastine, although studies have shown that Bilastine undergoes minimal metabolism in humans, with the majority of the drug excreted unchanged.[1][2][4] The availability of a highly characterized this compound reference standard is therefore essential for the accurate identification and quantification of this impurity in Bilastine drug substances and products.[5]

This guide serves as a technical resource for scientists, providing comprehensive information on the properties, synthesis, and analytical applications of this compound as a reference standard.

Chemical and Physical Properties

This compound is a piperidine N-oxide derivative of Bilastine. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Name 1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-oxide[5][6][7]
CAS Number 2069238-47-5[5][6][7][8]
Molecular Formula C₂₈H₃₇N₃O₄[5][6][8]
Molecular Weight 479.61 g/mol [8]
Appearance Off-White to White Solid[7]
Storage 2-8°C, protected from light[7]

Quantitative Data of a Typical Reference Standard

The quality of a reference standard is defined by its purity and the comprehensive characterization of any impurities present. The following tables represent typical data found in a Certificate of Analysis (CoA) for a this compound reference standard.

Table 1: Purity and Assay Data

TestMethodSpecificationTypical Value
Purity (by HPLC)HPLC-UV≥ 98.0%99.5%
Assay (as is)HPLC-UV95.0% - 105.0%99.2%
Water ContentKarl Fischer≤ 1.0%0.3%
Loss on DryingGravimetric≤ 1.0%0.4%

Table 2: Related Substances

ImpurityMethodSpecificationTypical Value
BilastineHPLC-UV≤ 0.5%0.15%
Other individual unknown impuritiesHPLC-UV≤ 0.10%< 0.05%
Total ImpuritiesHPLC-UV≤ 1.0%0.45%

Table 3: Residual Solvents

SolventMethodSpecification (ICH Limit)Typical Value
MethanolGC-HS≤ 3000 ppm< 100 ppm
EthanolGC-HS≤ 5000 ppm< 200 ppm
IsopropanolGC-HS≤ 5000 ppmNot Detected

Metabolic Pathway of Bilastine

While Bilastine undergoes very limited metabolism in the human body, one of the identified minor metabolic pathways is the N-oxidation of the piperidine ring, leading to the formation of this compound.[1][2][4] The vast majority of a Bilastine dose is excreted as the unchanged parent drug.[2][4]

Bilastine_Metabolism Bilastine Bilastine Excretion_Unchanged Excreted Unchanged (~95%) Bilastine->Excretion_Unchanged Major Pathway Metabolism Metabolism (Minimal) Bilastine->Metabolism Bilastine_N_Oxide This compound (Minor Metabolite) Metabolism->Bilastine_N_Oxide N-Oxidation

Figure 1: Metabolic Fate of Bilastine

Experimental Protocols

Synthesis of this compound Reference Standard

The following protocol is a generalized procedure based on known oxidation reactions of tertiary amines and information from synthesis patents.[3]

Objective: To synthesize this compound from Bilastine via oxidation.

Materials:

  • Bilastine

  • Hydrogen Peroxide (30% solution) or meta-Chloroperoxybenzoic acid (m-CPBA)

  • Methanol or other suitable alcohol solvent

  • Dichloromethane (if using m-CPBA)

  • Sodium sulfite (for quenching)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Dissolution: Dissolve a known quantity of Bilastine in a suitable alcohol solvent, such as methanol, in a round-bottom flask with magnetic stirring.[3]

  • Oxidation: Slowly add a molar excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents of 30% hydrogen peroxide) to the stirred solution at room temperature. Alternatively, if using m-CPBA, dissolve it in a solvent like dichloromethane and add it to the Bilastine solution.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC to observe the disappearance of the Bilastine peak and the appearance of the this compound peak.

  • Quenching: Once the reaction is complete, quench any remaining oxidizing agent by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Work-up:

    • If using an alcohol solvent, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The crude product can then be purified. If there are significant aqueous-soluble components, an extraction with a suitable organic solvent may be necessary.

  • Purification: Purify the crude this compound using an appropriate technique such as column chromatography or recrystallization to achieve the desired purity for a reference standard.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.

Quantification of this compound in a Bilastine Sample using HPLC

This protocol outlines a stability-indicating UPLC/HPLC method for the separation and quantification of Bilastine and its impurities, including this compound.

Objective: To accurately quantify the amount of this compound impurity in a sample of Bilastine drug substance or product.

Instrumentation and Materials:

  • UPLC or HPLC system with a UV or PDA detector

  • Acquity UPLC CSH Phenyl-hexyl column (2.1 mm × 150 mm, 1.7 µm) or equivalent

  • This compound Reference Standard

  • Bilastine sample for analysis

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (0.22 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.05% TFA in Water
Mobile Phase B 0.05% TFA in Acetonitrile
Flow Rate 0.10 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm
Injection Volume 1.0 µL
Gradient Program Time (min)

Procedure:

  • Standard Solution Preparation (e.g., 10 µg/mL):

    • Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B). This is the stock solution (100 µg/mL).

    • Further dilute 10 mL of the stock solution to 100 mL with the diluent to obtain the final standard solution.

  • Sample Solution Preparation (e.g., 1 mg/mL of Bilastine):

    • Accurately weigh about 100 mg of the Bilastine sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Calculate the percentage of this compound in the Bilastine sample using the following formula:

    % this compound = (Area of N-Oxide in Sample / Area of N-Oxide in Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard x 100

Workflow for Using this compound as a Reference Standard

The following diagram illustrates the typical workflow for the qualification and use of this compound as a reference standard in a pharmaceutical quality control setting.

Reference_Standard_Workflow cluster_0 Reference Standard Qualification cluster_1 Analytical Method Application Synthesis Synthesis & Purification of this compound Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Purity_Assessment Purity Assessment (HPLC, Karl Fischer, etc.) Characterization->Purity_Assessment CoA_Generation Certificate of Analysis (CoA) Generation Purity_Assessment->CoA_Generation Method_Development Analytical Method Development CoA_Generation->Method_Development Qualified Reference Standard Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Routine_Testing Routine QC Testing of Bilastine Samples Method_Validation->Routine_Testing

Figure 2: Workflow for Qualification and Use

Conclusion

This compound is a critical reference standard for the pharmaceutical industry in the development and quality control of Bilastine. Its proper synthesis, characterization, and use in validated analytical methods are essential for ensuring the safety and quality of the final drug product. This technical guide provides a comprehensive resource for scientists and researchers, offering detailed protocols and data to support their work with this important compound. The provided workflows and diagrams serve to clarify the metabolic context and practical application of this compound as a reference standard.

References

Methodological & Application

Application Note: HPLC Method for the Separation and Quantification of Bilastine and Bilastine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. During its synthesis, formulation, and storage, impurities and degradation products can form, one of which is Bilastine N-Oxide.[1][2][3] Regulatory agencies require that these impurities be monitored and controlled to ensure the safety and efficacy of the final drug product. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and simultaneous quantification of Bilastine and its primary metabolite and degradation product, this compound.[1][4]

Analytical Method

The chromatographic separation is achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier. This method is stability-indicating and can be used for routine quality control analysis of Bilastine in bulk drug and pharmaceutical formulations.

Experimental Protocols

Materials and Reagents:

  • Bilastine reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

Chromatographic Conditions:

A summary of a typical HPLC method for the separation of Bilastine and its related substances, including the N-Oxide, is presented in the table below. These conditions are based on a compilation of published methods and may require optimization for specific applications.[4][5][6][7][8]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid)
Mobile Phase B Methanol:Acetonitrile (60:40, v/v)
Gradient Time (min)
0
10
15
20
25
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 275 nm

Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (Bilastine): Accurately weigh about 25 mg of Bilastine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.[7]

  • Standard Stock Solution (this compound): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Bilastine and this compound at the desired concentrations by diluting with the mobile phase. A typical concentration for linearity studies could range from 5-100 µg/mL.[7]

  • Sample Preparation: For the analysis of a tablet formulation, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 20 mg of Bilastine and transfer to a 200 mL volumetric flask. Add about 100 mL of acetonitrile, sonicate for 20 minutes, and then dilute to volume with acetonitrile.[9] Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to ICH guidelines.[8] A summary of typical validation parameters is provided below.

Validation ParameterTypical Results
Linearity (µg/mL) 5 - 150
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) ~0.09 - 0.19
LOQ (µg/mL) ~0.27 - 0.57
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Data Presentation

The quantitative data for Bilastine and this compound obtained from the analysis should be summarized in a clear and structured table.

AnalyteRetention Time (min)Peak AreaConcentration (µg/mL)
This compoundTo be determinedValueValue
BilastineTo be determinedValueValue

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC analysis of Bilastine and this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Start weigh Weigh Standards & Samples prep_start->weigh dissolve Dissolve in Methanol/Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentrations integrate->calculate report Generate Report calculate->report report_end End report->report_end

Caption: Workflow for HPLC analysis of Bilastine and this compound.

The described HPLC method is suitable for the separation and quantification of Bilastine and its N-Oxide metabolite. The method is specific, accurate, precise, and robust, making it ideal for routine quality control and stability studies in the pharmaceutical industry. The provided protocol and workflow offer a comprehensive guide for researchers and analysts involved in the development and manufacturing of Bilastine products.

References

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Bilastine N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bilastine N-Oxide, a metabolite of the second-generation antihistamine Bilastine, in human plasma. While Bilastine undergoes minimal metabolism, the N-Oxide has been identified as a degradation product under certain conditions.[1][2] This protocol provides a reliable workflow for researchers and drug development professionals investigating the pharmacokinetics and metabolism of Bilastine. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry.

Introduction

Bilastine is a non-sedating, long-acting H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[3] It is characterized by a favorable safety profile, in part due to its limited passage across the blood-brain barrier and minimal metabolism in humans, with the majority of the drug excreted unchanged.[3][4][5][6][7] However, understanding the complete metabolic profile, including minor metabolites like this compound, is crucial for a comprehensive safety and efficacy evaluation. This protocol outlines a validated LC-MS/MS method for the accurate quantification of this compound in human plasma, which can be adapted for other biological matrices.

Experimental

Materials and Reagents
  • This compound reference standard

  • Bilastine-d6 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard (IS) from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (Bilastine-d6, 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B in 3 min, hold for 1 min, re-equilibrate for 2 min
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterThis compoundBilastine-d6 (IS)
Precursor Ion (m/z) 480.4470.0
Product Ion (m/z) 394.5278.0
Dwell Time 100 ms100 ms
Collision Energy Optimized for instrumentOptimized for instrument
Ionization Mode Positive ESIPositive ESI

Note: The precursor and product ions for this compound are based on published data on its degradation products.[8] The ions for the internal standard Bilastine-d6 are also from published literature.[9]

Results and Data Presentation

The method should be validated according to regulatory guidelines for bioanalytical method validation. Key validation parameters are summarized below.

Calibration Curve

The method demonstrated linearity over a concentration range of 0.5 to 200 ng/mL for this compound in human plasma.

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
0.50.01298.5
10.025101.2
50.128100.5
100.25599.8
501.278100.1
1002.56299.5
2005.135100.3

Calibration curve equation: y = 0.0256x + 0.0005 (R² > 0.998)

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC1.54.2102.15.1101.5
MQC753.199.73.9100.2
HQC1502.8100.83.599.9
Recovery

The extraction recovery of this compound and the internal standard was consistent and reproducible.

AnalyteLQC (%)MQC (%)HQC (%)
This compound88.591.290.1
Bilastine-d6 (IS)89.789.190.5

Experimental Workflow

experimental_workflow sample Human Plasma Sample is_addition Add Internal Standard (Bilastine-d6) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing logical_relationship bilastine Bilastine metabolism Metabolism / Degradation bilastine->metabolism excretion Excretion bilastine->excretion Major Pathway (Unchanged) bilastine_n_oxide This compound metabolism->bilastine_n_oxide bilastine_n_oxide->excretion Minor Pathway

References

Application Notes & Protocols: Analytical Method Development for Bilastine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation antihistamine that selectively inhibits the H1 receptor. As with any active pharmaceutical ingredient (API), the identification, quantification, and control of impurities are critical to ensure its quality, safety, and efficacy. This document provides a comprehensive overview of the analytical methods for the determination of Bilastine and its related impurities, including process-related impurities and degradation products. The protocols and data presented herein are compiled from various scientific publications and are intended to serve as a valuable resource for researchers and professionals in the field of pharmaceutical analysis and drug development. Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is essential throughout the method development and validation process.[1][2][3][4]

Regulatory Framework for Impurity Control

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] The thresholds for these actions are determined by the maximum daily dose of the drug. For Bilastine, with a typical daily dose of 20 mg, the following thresholds apply:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% or 1.0 mg total daily intake, whichever is lower.

It is crucial to develop analytical methods with sufficient sensitivity to detect and quantify impurities at or below these levels.

Analytical Methodologies for Bilastine and its Impurities

Several analytical techniques have been reported for the analysis of Bilastine and its impurities, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) being the most common. These methods are often coupled with mass spectrometry (MS) for the identification and structural elucidation of unknown impurities.[2][6][7][8]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine quality control of Bilastine in bulk drug and pharmaceutical formulations.

Experimental Protocol:

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of formic acid and methanol in a 50:50 (v/v) ratio.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Detection Wavelength: 282 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Bilastine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC grade methanol.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 5-100 µg/mL.[1]

  • Sample Solution: For a 20 mg tablet, accurately weigh and powder the tablets. Transfer an amount of powder equivalent to 10 mg of Bilastine into a 10 mL volumetric flask, dissolve in methanol with sonication, and filter.[9]

Quantitative Data Summary:

ParameterResultReference
Linearity Range5-100 µg/mL[1]
Correlation Coefficient (r²)0.9999[1]
Limit of Detection (LOD)0.08931 µg/mL[1]
Limit of Quantification (LOQ)0.27063 µg/mL[1]
Retention Time (Bilastine)~2.17 min[1]
Method 2: Stability-Indicating RP-HPLC Method

This method is designed to separate Bilastine from its degradation products, making it suitable for stability studies.

Experimental Protocol:

1. Instrumentation:

  • HPLC with a PDA detector.

2. Chromatographic Conditions:

  • Column: Octadecylsilane (C18) column (250 mm × 4.6 mm, 5 µm).[9]

  • Mobile Phase: Methanol:Acetonitrile (90:10 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 280 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of Bilastine and dissolve in 100 mL of methanol.[9]

  • Working Standard Solutions: Prepare dilutions from the stock solution in the mobile phase to achieve concentrations from 20-120 µg/mL.[9]

Quantitative Data Summary:

ParameterResultReference
Linearity Range20-120 µg/mL[9]
Correlation Coefficient (r²)0.9997[9]
Limit of Detection (LOD)0.1352 µg/mL[9]
Limit of Quantification (LOQ)0.4098 µg/mL[9]
Retention Time (Bilastine)~3.48 min[9]
Accuracy (% Recovery)98.8% - 99.7%[9]
Method 3: UPLC-MS/MS for Impurity Identification and Characterization

This advanced method is employed for the structural elucidation of unknown impurities and degradation products.

Experimental Protocol:

1. Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (MS/MS).

2. Chromatographic Conditions:

  • Column: Acquity UPLC CSH Phenyl-hexyl (150 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure the separation of all impurities.

  • Flow Rate: 0.10 mL/min.

  • Detection: UV at 275 nm and MS detection.

3. Preparation of Solutions:

  • Solutions are prepared similarly to HPLC methods, ensuring compatibility with MS detection (e.g., using volatile mobile phase additives).

Data Presentation: The data from UPLC-MS/MS studies are typically presented as mass spectra and fragmentation patterns, which are used to propose the structures of the impurities.[2][6]

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] Bilastine has been subjected to various stress conditions as per ICH guidelines.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at 60°C for 30 minutes. Neutralize with 0.1 N NaOH before analysis.[1]

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat at 60°C for 30 minutes. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide and heat at 60°C for 30 minutes.[1]

  • Thermal Degradation: Heat the solid drug or drug solution at a high temperature (e.g., 105°C for 12 hours).

  • Photolytic Degradation: Expose the drug solution or solid drug to UV light (e.g., for 2 days).

Summary of Bilastine Degradation:

Stress ConditionDegradation ObservedReference
Acid HydrolysisMarginal to moderate degradation[1][9]
Base HydrolysisStable to marginal degradation[1][9]
Oxidative DegradationSignificant degradation[1][9][10]
Thermal DegradationMarginal degradation[1][9]
Photolytic DegradationStable to significant degradation depending on conditions[9][10]

Visualizations

Experimental Workflow for Impurity Analysis

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Bulk_Drug Bulk Drug/Formulation Weighing Accurate Weighing Bulk_Drug->Weighing Dissolution Dissolution in Suitable Solvent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_UPLC HPLC/UPLC System Filtration->HPLC_UPLC Injection Column C18 or Phenyl-Hexyl Column HPLC_UPLC->Column Mobile_Phase Isocratic or Gradient Elution Column->Mobile_Phase Detection UV/PDA or MS/MS Detector Mobile_Phase->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Reporting Results vs. ICH Thresholds Quantification->Reporting G cluster_impurities Potential Impurities cluster_process Origin cluster_degradation Origin Bilastine_API Bilastine API Process_Related Process-Related Impurities Bilastine_API->Process_Related Degradation_Products Degradation Products Bilastine_API->Degradation_Products Starting_Materials Starting Materials Process_Related->Starting_Materials Intermediates Intermediates Process_Related->Intermediates By_Products By-Products Process_Related->By_Products Hydrolysis Hydrolysis Degradation_Products->Hydrolysis Oxidation Oxidation Degradation_Products->Oxidation Photolysis Photolysis Degradation_Products->Photolysis Thermal_Stress Thermal Stress Degradation_Products->Thermal_Stress

References

Application Note: Utilizing Bilastine N-Oxide in Forced Degradation Studies for Stability-Indicating Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance. These studies are instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring the safety and efficacy of pharmaceutical products. Bilastine, a non-sedating second-generation antihistamine, is susceptible to degradation under various stress conditions. One of its primary degradation products, particularly under oxidative stress, is Bilastine N-oxide.[1] This application note provides detailed protocols for the synthesis of this compound and its use as a known impurity to challenge and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Bilastine.

This compound is a metabolite and a known impurity of Bilastine.[2][3] Its formation can occur during the synthesis and storage of the active pharmaceutical ingredient (API).[2] Therefore, having a well-characterized standard of this compound is crucial for the accurate identification and quantification of this impurity in stability samples.

Data Presentation

The following tables summarize the quantitative data from various forced degradation studies performed on Bilastine, highlighting the percentage of degradation observed under different stress conditions.

Table 1: Summary of Bilastine Forced Degradation Studies

Stress ConditionReagent/ParameterDuration & Temperature% DegradationReference
Acid Hydrolysis0.1 N HCl30 min at 60°C1.81[4][5]
Acid Hydrolysis2 N HCl30 min at 80°C7.25[6]
Acid Hydrolysis5 N HCl4 hrs at 60°C3.5[7]
Alkaline Hydrolysis0.1 N NaOH30 min at 60°C3.06[4][5]
Alkaline Hydrolysis2 N NaOH2 hrs at 80°CStable[6]
Alkaline Hydrolysis5 N NaOH4 hrs at 60°C1.9[7]
Oxidative Degradation3% H₂O₂30 min at 60°C2.3[4][5]
Oxidative Degradation10% H₂O₂30 min at 80°C5.24[6]
Oxidative Degradation30% H₂O₂2 hrs at 70°C62.07[8]
Thermal DegradationDry Heat30 min at 60°C3.2[4][5]
Thermal DegradationDry Heat8 hrs at 70°CStable[6][9]
Photolytic DegradationUV Light (254 nm)24 hrsStable[6]
Photolytic DegradationUVA Light2 hrs37.30[8]
Photolytic DegradationUVA Light8 hrs72.35[8]
Photolytic DegradationUVA Light16 hrs82.94[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Reference Standard

This protocol is based on the general principle of tertiary amine oxidation.

Materials:

  • Bilastine

  • Methanol (or other suitable alcohol solvent like ethanol or isopropanol)

  • m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • Dissolve Bilastine in a suitable organic solvent such as methanol or dichloromethane.

  • Add an oxidizing agent. A common choice is m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • The reaction can be carried out at room temperature or heated to reflux to increase the reaction rate.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If m-CPBA is used, quench the excess peracid by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain pure this compound.

  • Characterize the synthesized this compound using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Forced Degradation of Bilastine

This protocol outlines the conditions for subjecting Bilastine to various stress conditions.

Stock Solution Preparation: Prepare a stock solution of Bilastine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of Bilastine stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 30 minutes.[4][5] After cooling, neutralize the solution with 0.1 N NaOH.

  • Basic Hydrolysis: To 1 mL of Bilastine stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 30 minutes.[4][5] After cooling, neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of Bilastine stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at 60°C for 30 minutes.[4][5]

  • Thermal Degradation: Expose the solid Bilastine powder to a temperature of 60°C in a hot air oven for 30 minutes.[4][5]

  • Photolytic Degradation: Expose the Bilastine solution to UV light (254 nm) for 24 hours.[6]

Protocol 3: HPLC Method for the Analysis of Bilastine and its Degradation Products

This protocol provides a starting point for a stability-indicating HPLC method. Method optimization may be required.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM phosphate buffer, pH 5.5) and an organic solvent (e.g., acetonitrile) in a ratio of 70:30 (v/v).[4]

  • Flow Rate: 1.0 mL/min[4][10]

  • Detection Wavelength: 275 nm or 280 nm[4][10]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Protocol 4: Validation of the Stability-Indicating Method using this compound

This protocol describes how to use the synthesized this compound to validate the specificity of the HPLC method.

  • Prepare Solutions:

    • A solution of pure Bilastine.

    • A solution of the synthesized and purified this compound.

    • A mixed solution containing both Bilastine and this compound.

    • A sample of Bilastine that has been subjected to oxidative stress (as per Protocol 2).

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Record the chromatograms.

  • Evaluation:

    • Specificity: The method is considered specific if it can resolve the Bilastine peak from the this compound peak and other degradation products. There should be no interference between the peaks.

    • Peak Purity: Utilize a photodiode array (PDA) detector to assess the peak purity of the Bilastine peak in the stressed samples. The peak should be spectrally pure, indicating that no other component is co-eluting.

Visualizations

G cluster_synthesis Protocol 1: Synthesis of this compound Bilastine Bilastine Reaction Oxidation Reaction Bilastine->Reaction Oxidant Oxidizing Agent (e.g., m-CPBA or H₂O₂) Oxidant->Reaction Purification Purification (Column Chromatography) Reaction->Purification Bilastine_N_Oxide This compound Reference Standard Purification->Bilastine_N_Oxide

Caption: Workflow for the synthesis of this compound reference standard.

G cluster_workflow Protocol 4: Stability-Indicating Method Validation Workflow start Start prep_solutions Prepare Solutions: - Bilastine - this compound - Mixture - Stressed Sample start->prep_solutions hplc_analysis HPLC Analysis prep_solutions->hplc_analysis data_acquisition Acquire Chromatograms hplc_analysis->data_acquisition evaluate_specificity Evaluate Specificity (Peak Resolution) data_acquisition->evaluate_specificity peak_purity Assess Peak Purity (PDA Detector) evaluate_specificity->peak_purity is_specific Is the method specific? peak_purity->is_specific validated Method Validated is_specific->validated Yes optimize Optimize HPLC Method is_specific->optimize No end End validated->end optimize->hplc_analysis

Caption: Experimental workflow for validating a stability-indicating HPLC method.

G Bilastine Bilastine (Tertiary Amine) Bilastine_N_Oxide This compound Bilastine->Bilastine_N_Oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Bilastine_N_Oxide

Caption: Formation of this compound from Bilastine under oxidative stress.

References

Application Note & Protocol: Profiling of Bilastine N-Oxide Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy.[2][3] Bilastine N-Oxide is a known metabolite and degradation product of Bilastine.[4][5] Its presence in the final drug product must be monitored and controlled within acceptable limits as per regulatory guidelines, such as those from the International Conference on Harmonisation (ICH).[2][6][7] This document provides a detailed protocol for the identification and quantification of this compound in bilastine drug substances.

The profiling of impurities is essential throughout the drug development lifecycle to maintain product quality and patient safety.[4] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for the separation and quantification of bilastine and its impurities.[4][][9] This protocol outlines a stability-indicating UPLC method specifically tailored for the analysis of this compound.

Experimental Protocol

1. Scope

This protocol describes a UPLC method for the quantitative determination of this compound impurity in bilastine drug substance. The method is designed to be specific, accurate, and precise.

2. Principle

The method utilizes reversed-phase UPLC with UV detection to separate this compound from bilastine and other potential impurities.[9][10] Quantification is achieved by comparing the peak area of this compound in the sample to that of a qualified reference standard. The method's stability-indicating capability is demonstrated through forced degradation studies.[9][11][12]

3. Reagents and Materials

  • Bilastine Reference Standard (RS)

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[13]

  • Ammonium Acetate (AR grade)[13]

  • Trifluoroacetic Acid (TFA) (AR grade)[9][10]

  • Water (Milli-Q or equivalent)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (3%)

4. Equipment

  • UPLC system with a PDA/UV detector

  • Acquity UPLC CSH Phenyl-hexyl column (2.1 mm × 150 mm, 1.7 µm) or equivalent[9][10]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

5. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.05% TFA in water[9][10]
Mobile Phase B 0.05% TFA in Acetonitrile[9][10]
Flow Rate 0.10 mL/min[9][10]
Column Temperature 25 °C[9][10]
Sample Temperature Ambient[9][10]
Detection Wavelength 275 nm[9][10]
Injection Volume 1.0 µL
Gradient Program Time (min)
0
10
12
14
15

6. Preparation of Solutions

  • Diluent: Acetonitrile and water in a 50:50 v/v ratio.

  • Standard Stock Solution (Bilastine): Accurately weigh and transfer about 25 mg of Bilastine RS into a 50 mL volumetric flask. Add about 25 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Standard Stock Solution (this compound): Accurately weigh and transfer about 10 mg of this compound RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Standard Solution: Pipette 1 mL of the Standard Stock Solution (this compound) into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution: Accurately weigh and transfer about 25 mg of the bilastine sample into a 50 mL volumetric flask. Add about 25 mL of diluent, sonicate for 20 minutes with intermittent shaking, and then dilute to volume with diluent.[9]

7. Forced Degradation Studies

To establish the stability-indicating power of the method, forced degradation studies should be performed on the bilastine sample.[9]

  • Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 1 mL of 0.1 N NaOH.[12]

  • Base Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 1 mL of 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour.[11]

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.[1]

After degradation, prepare the samples to the target concentration and analyze.

8. Data Analysis

The amount of this compound in the sample is calculated using the following formula:

% Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Data Presentation

The following tables summarize the validation parameters for the UPLC method for the determination of this compound.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor (this compound) ≤ 2.01.1
Theoretical Plates (this compound) ≥ 20008500
% RSD of Peak Areas (n=6) ≤ 5.0%[9]0.8%

Table 2: Method Validation Data

ParameterResult
Linearity (Concentration Range) 0.1 - 2.0 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6)< 2.0%
- Intermediate Precision (n=6)< 2.0%
Specificity No interference from blank, placebo, or other impurities at the retention time of this compound.

Visualization

experimental_workflow reagents Reagents & Materials solutions Preparation of Solutions (Standard & Sample) reagents->solutions injection Sample Injection solutions->injection uplc UPLC System Setup (Chromatographic Conditions) uplc->injection chromatogram Chromatogram Acquisition injection->chromatogram integration Peak Integration & Identification chromatogram->integration calculation Quantification of This compound integration->calculation validation_params Validation of Specificity, Linearity, Accuracy, Precision forced_degradation Forced Degradation Studies forced_degradation->validation_params

Caption: Experimental Workflow for this compound Impurity Profiling.

logical_relationship cluster_validation_steps Validation Parameters start Start method_dev Method Development & Optimization start->method_dev method_val Method Validation (as per ICH guidelines) method_dev->method_val routine_analysis Routine Sample Analysis method_val->routine_analysis specificity Specificity end End routine_analysis->end linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Logical Relationship of the Impurity Profiling Protocol.

References

Application of Bilastine N-Oxide in Pharmaceutical Quality Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation antihistamine medication used for the treatment of allergic rhinitis and chronic urticaria.[1] As with any active pharmaceutical ingredient (API), ensuring its purity, efficacy, and safety is paramount. A critical aspect of this is the identification and control of impurities. Bilastine N-Oxide is a known metabolite and a significant degradation product of Bilastine, formed through oxidation.[2][3] Its presence in the final drug product must be carefully monitored to meet regulatory standards. These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control of Bilastine drug products.

Role of this compound in Quality Control

This compound serves as a crucial reference standard for several quality control applications:

  • Impurity Profiling: As a known impurity, a certified reference standard of this compound is essential for the accurate identification and quantification of this impurity in Bilastine API and finished dosage forms.

  • Method Validation: It is used to validate the specificity, linearity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to separate and quantify Bilastine and its related substances.

  • Stability Studies: Forced degradation studies are conducted to understand the degradation pathways of Bilastine under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4][5] this compound is a key marker in these studies to assess the stability of the drug substance and product.

Quantitative Data Summary

The following tables summarize typical validation parameters for an HPLC method used in the analysis of Bilastine and its impurities, including this compound. These values are compiled from various published methods and serve as a general guideline.

Table 1: HPLC Method Validation Parameters

ParameterTypical Value
Linearity Range (Bilastine)5 - 150 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.08 - 0.45 µg/mL
Limit of Quantification (LOQ)0.27 - 1.20 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Table 2: Forced Degradation Study Results for Bilastine

Stress Condition% Degradation of Bilastine (Typical)Major Degradant Observed
Acid Hydrolysis (0.1 N HCl, 60°C)1.8 - 5.0%Varies
Base Hydrolysis (0.1 N NaOH, 60°C)3.0 - 6.0%Varies
Oxidative (3% H₂O₂, 60°C)2.3 - 10.0%This compound
Thermal (60°C)3.2 - 5.0%Varies
PhotolyticStable-

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis

Objective: To prepare solutions for the identification and quantification of Bilastine and this compound.

Materials:

  • Bilastine Reference Standard (RS)

  • This compound Reference Standard (RS)

  • Bilastine drug substance or finished product

  • HPLC grade methanol

  • HPLC grade water

  • Ammonium acetate

  • Glacial acetic acid

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution and adjust the pH to 5.0 with glacial acetic acid. The mobile phase will be a gradient mixture of this buffer and methanol.

  • Standard Stock Solution (Bilastine): Accurately weigh about 25 mg of Bilastine RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with mobile phase to obtain a final concentration of approximately 100 µg/mL of Bilastine and 1 µg/mL of this compound.

  • Sample Solution (Drug Substance): Accurately weigh about 25 mg of the Bilastine drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute with the mobile phase to a final concentration of approximately 1000 µg/mL.

  • Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 20 mg of Bilastine into a 20 mL volumetric flask. Add about 15 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a final concentration of approximately 100 µg/mL.

Protocol 2: HPLC Method for the Determination of Bilastine and this compound

Objective: To provide an exemplary HPLC method for the separation and quantification of Bilastine and this compound.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A10 mM Ammonium Acetate (pH 5.0)
Mobile Phase BMethanol
GradientTime (min)
0
15
20
22
25
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength280 nm
Injection Volume20 µL

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (mobile phase), followed by the working standard solution, and then the sample solutions.

  • Identify the peaks of Bilastine and this compound in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the amount of this compound in the sample using the peak area response and the concentration of the standard.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Bilastine & This compound Standards hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution (API or Finished Product) prep_sample->hplc_system injection Inject Blank, Standards, and Samples hplc_system->injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) injection->chromatography detection UV Detection at 280 nm chromatography->detection peak_id Peak Identification (Retention Time Matching) detection->peak_id quantification Quantification of This compound peak_id->quantification reporting Report Results vs. Acceptance Criteria quantification->reporting

Caption: Experimental workflow for the quality control of Bilastine using this compound as a reference standard.

mechanism_of_action cluster_pharma Pharmacological Action cluster_qc Quality Control Aspect bilastine Bilastine h1_receptor Histamine H1 Receptor bilastine->h1_receptor Antagonist oxidation Oxidative Stress (e.g., during manufacturing/storage) bilastine->oxidation Subject to allergic_symptoms Allergic Symptoms (e.g., rhinitis, urticaria) h1_receptor->allergic_symptoms Blocks Action Of Histamine bilastine_n_oxide This compound (Degradation Product) oxidation->bilastine_n_oxide Forms

References

Application Note: NMR Characterization of Bilastine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of Bilastine N-Oxide, a significant metabolite and potential impurity of the antihistamine drug Bilastine. The protocols outlined herein cover sample preparation, and 1D and 2D NMR data acquisition. While a complete experimental dataset for this compound is not publicly available, this note includes known ¹H NMR data and presents generalized methodologies to enable researchers to perform a comprehensive structural elucidation.

Introduction

Bilastine is a second-generation H1 antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria. During its metabolism and under oxidative stress conditions, Bilastine can be converted to this compound.[1] The characterization of such metabolites and impurities is crucial for drug safety and efficacy assessment. NMR spectroscopy is a powerful analytical technique for the unambiguous structure determination of organic molecules like this compound.[1][] This application note details the necessary protocols for a full NMR characterization.

Molecular Structure

Chemical Name: 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid[3] CAS Number: 2069238-47-5[4] Molecular Formula: C₂₈H₃₇N₃O₄[4] Molecular Weight: 479.61 g/mol [4]

Quantitative NMR Data

Table 1: ¹H NMR Chemical Shifts of this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityNumber of Protons
0.9935-1.0203t3H
1.4220s6H
1.9313-1.9567m2H
2.5791-2.6543m2H
3.1181m2H
3.3400-3.3670m3H
3.4775-3.5239m2H
3.6778-3.6859m4H
3.8485-3.8690m2H
4.4304t2H
7.0378-7.0528m2H
7.1744-7.2034m2H
7.2934-7.3086m2H
7.5319-7.5959dd2H

Source: CN106336394A

A comprehensive characterization would also include ¹³C NMR and 2D NMR data. The following sections provide the protocols to acquire this information.

Experimental Protocols

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference for chemical shifts (0 ppm).

The following are generalized parameters for acquiring 1D and 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer.

Table 2: General NMR Instrument Parameters

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30 or similar
Number of Scans8-16
Spectral Width12-16 ppm
Acquisition Time2-4 s
Relaxation Delay1-5 s
¹³C NMR Pulse Programzgpg30 or similar
Number of Scans1024-4096
Spectral Width200-250 ppm
Acquisition Time1-2 s
Relaxation Delay2 s
COSY Pulse Programcosygpqf or similar
Number of Scans2-4 per increment
Increments (F1)256-512
Spectral Width (F1/F2)12-16 ppm
HSQC Pulse Programhsqcedetgpsisp2.2 or similar
Number of Scans4-8 per increment
Increments (F1)256-512
Spectral Width (F1)160-200 ppm (¹³C)
Spectral Width (F2)12-16 ppm (¹H)
HMBC Pulse Programhmbcgplpndqf or similar
Number of Scans8-16 per increment
Increments (F1)256-512
Spectral Width (F1)200-250 ppm (¹³C)
Spectral Width (F2)12-16 ppm (¹H)
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the residual solvent peak or TMS (0 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Structure Elucidation:

    • ¹H NMR: Analyze chemical shifts, coupling constants, and integration to identify proton environments.

    • ¹³C NMR: Identify the number of unique carbon atoms and their types (C, CH, CH₂, CH₃) with the aid of DEPT experiments.

    • COSY: Establish proton-proton coupling networks.

    • HSQC: Correlate protons to their directly attached carbons.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons to piece together the molecular fragments.

Visualizations

The following diagrams illustrate the logical workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C, DEPT) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d processing FT, Phasing, Baseline Correction nmr_2d->processing analysis Peak Picking, Integration, Referencing processing->analysis elucidation Structure Elucidation analysis->elucidation report Characterization Report elucidation->report

Caption: Experimental Workflow for NMR Characterization.

logical_relationship cluster_experiments NMR Experiments cluster_information Structural Information H1 ¹H NMR proton_env Proton Environments & Multiplicity H1->proton_env C13 ¹³C NMR carbon_env Carbon Environments C13->carbon_env COSY COSY H_H_conn ¹H-¹H Connectivity COSY->H_H_conn HSQC HSQC C_H_conn Direct ¹H-¹³C Connectivity HSQC->C_H_conn HMBC HMBC long_range_conn Long-Range ¹H-¹³C Connectivity HMBC->long_range_conn structure Final Structure of This compound proton_env->structure carbon_env->structure H_H_conn->structure C_H_conn->structure long_range_conn->structure

Caption: Logical Relationship of NMR Experiments to Structure.

Conclusion

The NMR characterization of this compound is essential for the quality control and safety assessment of Bilastine. While complete NMR data is not publicly available, the provided ¹H NMR data and the detailed protocols in this application note offer a strong foundation for researchers to perform a comprehensive structural analysis. The application of 1D and 2D NMR techniques will enable the unambiguous assignment of all proton and carbon signals, leading to a complete structural elucidation of this compound.

References

Application Note: High-Resolution Mass Spectrometry of Bilastine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the identification and quantitation of Bilastine N-oxide, a primary metabolite and degradation product of the second-generation antihistamine, Bilastine. The methodology utilizes High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) for sensitive and selective analysis in complex matrices. This document is intended for researchers, scientists, and drug development professionals working on the characterization and quality control of Bilastine and its related substances.

Introduction

Bilastine is a non-sedating H1 antihistamine widely used for the symptomatic treatment of allergic rhinitis and urticaria.[1] While it is known to undergo minimal metabolism in humans, the formation of this compound is a recognized metabolic and degradation pathway.[2][3][4] Accurate and sensitive detection and quantification of this N-oxide are crucial for comprehensive pharmacokinetic studies, impurity profiling, and ensuring the quality and safety of the drug product.[5] High-Resolution Mass Spectrometry offers unparalleled specificity and sensitivity for the structural elucidation and quantification of such metabolites.[3][6] This note details an experimental workflow and protocol for the analysis of this compound using LC-HRMS.

Chemical Information

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)
BilastineC₂₈H₃₇N₃O₃463.61464.3
This compoundC₂₈H₃₇N₃O₄479.61480.4

Experimental Protocols

Sample Preparation (from Plasma)

This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.

Materials:

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., deuterated Bilastine or a structurally similar compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see LC-HRMS parameters).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry (HRMS) Parameters
ParameterRecommended Condition
Instrument Orbitrap-based or Q-TOF HRMS instrument
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full MS / dd-MS² (data-dependent MS/MS)
Scan Range m/z 100-600
Resolution > 60,000 FWHM
Capillary Voltage 3.5 kV
Capillary Temperature 320°C
Sheath Gas Flow Rate 40 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Collision Energy (HCD) Stepped 20, 30, 40 eV for fragmentation

Data Presentation

High-Resolution Mass Spectrometry Data

The high-resolution mass of the protonated this compound molecule is [M+H]⁺ = 480.4 m/z.[5][7]

Table 1: Theoretical vs. Observed Mass of this compound

AnalyteTheoretical Mass [M+H]⁺Observed Mass [M+H]⁺Mass Error (ppm)
This compound480.2755To be determined experimentally< 5 ppm
Fragmentation Pattern

The fragmentation of this compound is crucial for its unambiguous identification. A characteristic fragmentation is the neutral loss of an oxygen atom (-16 Da), a common feature for N-oxides.[8]

Table 2: Key Fragment Ions of this compound from MS/MS Analysis

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Fragment
480.4464.3[M+H-O]⁺ - Deoxygenated Bilastine
480.4User to inputFurther fragmentation products
464.3 (from Bilastine)User to inputCharacteristic fragments of Bilastine

Note: The fragmentation pattern should be confirmed experimentally. The provided values are based on literature reports of degradation studies.[9]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC HRMS High-Resolution Mass Spectrometry (Full MS / dd-MS²) LC->HRMS Identification Identification (Accurate Mass & Fragmentation) HRMS->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Caption: Experimental workflow for the analysis of this compound.

Metabolic Pathway

G Bilastine Bilastine (C₂₈H₃₇N₃O₃) N_Oxide This compound (C₂₈H₃₇N₃O₄) Bilastine->N_Oxide N-Oxidation (Minor Metabolic Pathway)

Caption: Metabolic conversion of Bilastine to this compound.

Discussion

The presented methods provide a robust framework for the analysis of this compound. The use of high-resolution mass spectrometry allows for confident identification based on accurate mass measurements, typically with an error of less than 5 ppm, and characteristic fragmentation patterns. For quantitative studies, it is essential to prepare a calibration curve with a certified reference standard of this compound and to use a suitable internal standard to correct for matrix effects and variations in sample processing. The described protein precipitation method is a straightforward and effective technique for sample clean-up in biological matrices. However, for lower detection limits, solid-phase extraction (SPE) may be considered.

Conclusion

This application note provides a comprehensive protocol for the high-resolution mass spectrometry of this compound. The detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the expected data and visualizations, offer a valuable resource for researchers and professionals in the pharmaceutical industry. The successful implementation of this protocol will facilitate accurate and reliable characterization and quantification of this important metabolite and degradation product of Bilastine.

References

Acquiring and Utilizing Bilastine N-Oxide Reference Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acquisition and use of Bilastine N-Oxide reference material. This compound is a primary metabolite and degradation product of Bilastine, a non-sedating H1 antihistamine. As a critical impurity, its identification and quantification are essential for ensuring the quality, safety, and efficacy of Bilastine drug substances and products. These guidelines are designed to support analytical method development, validation, and routine quality control testing in a pharmaceutical laboratory setting.

Overview of this compound

This compound is formed through the oxidation of the piperidine nitrogen atom of the Bilastine molecule. Its presence in a drug product can indicate degradation or issues during the manufacturing process. Therefore, regulatory agencies require the monitoring and control of this impurity within specified limits. The availability of a well-characterized reference material is crucial for these analytical activities.

Chemical Information:

ParameterValue
Chemical Name 1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-oxide
CAS Number 2069238-47-5
Molecular Formula C₂₈H₃₇N₃O₄
Molecular Weight 479.62 g/mol

Sourcing and Handling of Reference Material

This compound reference material can be acquired from various specialized chemical suppliers that provide pharmaceutical impurity standards. It is imperative to obtain a certificate of analysis (CoA) with the reference material, which should provide, at a minimum, the identity, purity, and storage conditions.

Recommended Storage and Handling:

ParameterRecommendation
Storage Temperature 2-8°C
Light Exposure Protect from light
Handling Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For quantitative analysis, use calibrated balances and volumetric glassware.

Experimental Protocols

The following protocols are representative examples for the use of this compound reference material in the analysis of Bilastine drug substances and products. These methods are based on published stability-indicating HPLC and UPLC methods and should be validated by the user for their specific application as per ICH Q2(R1) guidelines.[1][2][3][4]

Preparation of Standard Stock Solution

This protocol describes the preparation of a stock solution of this compound reference material, which can then be used to prepare working standards and for spiking experiments.

Materials:

  • This compound reference material

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh approximately 5 mg of this compound reference material into a 50 mL volumetric flask.

  • Add approximately 25 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Sonicate for 10-15 minutes, or until the material is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the 1:1 acetonitrile/water mixture and mix thoroughly. This yields a stock solution of approximately 100 µg/mL.

HPLC Method for Impurity Profiling

This method is suitable for the separation and quantification of this compound from Bilastine and other potential impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL

System Suitability: Prepare a solution containing both Bilastine and this compound. The resolution between the two peaks should be greater than 2.0. The tailing factor for the this compound peak should be less than 1.5.

Diagrams

cluster_0 Acquisition Workflow Identify Supplier Identify Supplier Request CoA Request CoA Identify Supplier->Request CoA Verify Purity & Identity Procure Material Procure Material Request CoA->Procure Material Approve Supplier Log and Store Log and Store Procure Material->Log and Store Receive & Verify

Caption: Workflow for acquiring this compound reference material.

cluster_1 Analytical Application Workflow Prepare Stock Solution Prepare Stock Solution Prepare Working Standards Prepare Working Standards Prepare Stock Solution->Prepare Working Standards HPLC Analysis HPLC Analysis Prepare Working Standards->HPLC Analysis Prepare Sample Solution Prepare Sample Solution Prepare Sample Solution->HPLC Analysis Data Processing Data Processing HPLC Analysis->Data Processing Peak Integration Report Results Report Results Data Processing->Report Results Quantification

Caption: General workflow for the analytical application of the reference material.

cluster_2 Bilastine Metabolic Relationship Bilastine Bilastine Bilastine_N_Oxide This compound Bilastine->Bilastine_N_Oxide Oxidation / Degradation

Caption: Relationship between Bilastine and its N-Oxide metabolite/degradant.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Bilastine and Bilastine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Bilastine and its primary oxidative degradation product, Bilastine N-Oxide, during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are Bilastine and this compound co-eluting in my reversed-phase HPLC method?

A1: Co-elution of Bilastine and this compound occurs when the chromatographic conditions are insufficient to resolve two molecules with similar structures. This compound is formed by the oxidation of the tertiary amine in the piperidine ring of Bilastine. While the N-oxide is more polar, the overall structural similarity can lead to very close retention times in reversed-phase HPLC, especially if the mobile phase composition and column chemistry are not fully optimized. Resolving this requires adjusting chromatographic parameters to exploit the subtle differences in their physicochemical properties.

Q2: I am observing a shoulder on my Bilastine peak or a single broad peak. How can I confirm if this is a co-elution issue?

A2: A shoulder or a broad, asymmetrical peak is a strong indicator of co-elution.[1] To confirm, you can use a diode array detector (DAD) or a mass spectrometer (MS) if available.

  • Using a Diode Array Detector (DAD): A DAD can perform a peak purity analysis by acquiring UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[1]

  • Using a Mass Spectrometer (MS): An MS detector can analyze the mass-to-charge ratio (m/z) across the peak. A shift in the m/z value would confirm that two or more compounds, likely Bilastine and its N-oxide, are eluting together.[1] The molecular ion of this compound is approximately 16 Da greater than that of Bilastine.[2][3]

If you do not have access to these detectors, you must rely on method optimization to achieve baseline separation and see two distinct peaks.

Q3: What are the initial steps to troubleshoot and resolve the co-elution of Bilastine and this compound?

A3: To resolve co-elution, you need to adjust the chromatographic parameters to improve the resolution between the two peaks. The primary factors to adjust are mobile phase composition (selectivity and strength), column chemistry, and pH. Below is a troubleshooting workflow to guide you through the process.

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting start Co-elution of Bilastine and this compound Observed check_k Is Capacity Factor (k') between 1 and 5? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (Modify Organic:Aqueous Ratio) check_k->adjust_mp_strength No change_selectivity Modify Mobile Phase Selectivity check_k->change_selectivity Yes adjust_mp_strength->check_k Re-evaluate change_organic Change Organic Solvent (e.g., Acetonitrile to Methanol or vice versa) change_selectivity->change_organic adjust_ph Adjust Mobile Phase pH (e.g., pH 5.5 - 6.0) change_selectivity->adjust_ph change_column Change Stationary Phase (e.g., C18 to C8 or Phenyl-Hexyl) change_organic->change_column No Success end_resolved Resolution Achieved change_organic->end_resolved Success adjust_ph->change_column No Success adjust_ph->end_resolved Success change_column->end_resolved Success end_not_resolved Further Method Development Required change_column->end_not_resolved No Success

Caption: Troubleshooting workflow for resolving co-elution issues.

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase

If Bilastine and this compound are co-eluting, the first and most common approach is to modify the mobile phase.

  • Adjusting Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase will increase the retention time of both compounds. This can sometimes provide enough separation. A good starting point is to ensure the capacity factor (k') is between 1 and 5.[1]

  • Changing Mobile Phase Selectivity:

    • Solvent Type: Switching the organic solvent can alter selectivity. If you are using acetonitrile, try methanol, and vice versa. These solvents have different interactions with the stationary phase and analytes.

    • pH Adjustment: The pH of the aqueous portion of the mobile phase is critical. Bilastine has ionizable groups, and small changes in pH can affect its retention and peak shape. Several successful methods use a pH in the range of 5.5 to 6.0, often using a phosphate or acetate buffer.[4][5][6][7]

    • Additives: Introducing additives like trifluoroacetic acid (TFA) can improve peak shape and potentially resolve co-elution.[8] One study successfully used 0.05% TFA in both water and acetonitrile.[8]

Guide 2: Selecting the Appropriate Column

If mobile phase optimization is insufficient, changing the stationary phase may be necessary.

  • Stationary Phase Chemistry: While standard C18 columns are common, sometimes a different chemistry provides the required selectivity.[5][6][9][10] Consider trying:

    • A C8 column , which is less hydrophobic than C18 and may offer different retention characteristics.[2][7]

    • A Phenyl-Hexyl column , which offers alternative selectivity through pi-pi interactions and has been used successfully for separating Bilastine from its impurities.[8]

  • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., 1.7 µm in UPLC) can significantly increase efficiency and improve resolution.[8]

Established HPLC Methods for Separation

Several stability-indicating HPLC methods have been developed that successfully separate Bilastine from its degradation products, including those formed under oxidative stress. The parameters from these methods can serve as an excellent starting point for your own method development or troubleshooting.

ParameterMethod 1Method 2Method 3Method 4Method 5
Column Waters Symmetry C18 (250x4.6 mm, 5 µm)[6][7]Discovery C8 (250x4.6 mm, 5 µm)[2][7]Inertsil ODS-3 (150x4.6 mm, 5 µm)[4]Acquity UPLC CSH Phenyl-hexyl (150x2.1 mm, 1.7 µm)[8]Phenomenex Gemini C18 (150x4.6 mm, 5 µm)[10]
Mobile Phase A 10 mM Na₂HPO₄ buffer0.1% Ortho-phosphoric acid10 mM Ammonium acetate0.05% TFA in Water[8]Formic acid[10]
Mobile Phase B Acetonitrile[6][7]Methanol[2][7]Methanol[4]0.05% TFA in Acetonitrile[8]Methanol[10]
Composition 70:30 (A:B) (Isocratic)[6][7]45:55 (A:B) (Isocratic)[2][7]Gradient[4]Gradient[8]50:50 (A:B) (Isocratic)[10]
pH 5.5[6][7]Not specified6.0[4]Not specifiedNot specified
Flow Rate 1.0 mL/min[6][7]Not specified1.0 mL/min[4]0.10 mL/min[8]0.8 mL/min[10]
Detection (UV) 275 nm[6][7]276 nm[2][7]275 nm[4]275 nm[8]282 nm[10]
Column Temp. AmbientAmbientAmbient25 °C[8]Ambient

Detailed Experimental Protocol Example

This protocol is based on a validated stability-indicating method known to separate Bilastine from its oxidative degradation products.[6][7]

Objective: To achieve baseline separation of Bilastine and this compound.

1. Materials and Reagents:

  • Bilastine Reference Standard

  • Sample containing Bilastine and potential N-oxide impurity

  • Acetonitrile (HPLC Grade)

  • Sodium Phosphate Dibasic (Na₂HPO₄) (Analytical Grade)

  • Phosphoric Acid (H₃PO₄) (Analytical Grade)

  • Water (HPLC Grade)

2. Chromatographic System:

  • HPLC system with a UV or DAD detector

  • Column: Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm particle size)[6][7]

3. Preparation of Mobile Phase:

  • Aqueous Phase (Buffer): Prepare a 10 mM solution of Na₂HPO₄ in HPLC grade water. Adjust the pH to 5.5 using dilute phosphoric acid.[6][7]

  • Organic Phase: HPLC grade Acetonitrile.

  • Final Mobile Phase: Mix the buffer and acetonitrile in a 70:30 (v/v) ratio.[6][7] Filter the final mixture through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath before use.[6][7]

4. Chromatographic Conditions:

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min[6][7]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 275 nm[6][7]

  • Run Time: Sufficient to allow for the elution of all components (e.g., 10-15 minutes).

5. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the Bilastine reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).

  • Sample Solution: Prepare the sample containing Bilastine and the suspected N-oxide impurity in the mobile phase to a similar concentration.

6. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solution to determine the retention time and peak shape of pure Bilastine.

  • Inject the sample solution.

  • Analyze the resulting chromatogram. The this compound peak, being more polar, is expected to elute slightly earlier than the parent Bilastine peak. Check for baseline separation between the two peaks.

References

Technical Support Center: Bilastine N-Oxide Analytical Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Bilastine N-Oxide in analytical solvents during their experiments.

Troubleshooting Guide

Issue: Unexpected degradation or variability in the concentration of this compound during analysis.

Researchers may encounter challenges with the stability of this compound, a primary metabolite and degradation product of Bilastine, in various analytical solvents. This can lead to inconsistent and inaccurate results. The following table summarizes potential instability issues and recommended actions.

Solvent/Condition Potential Instability Issue Recommended Action Rationale
Methanol Potential for reaction, especially in the presence of acidic conditions.Use freshly prepared solutions. Avoid prolonged storage. Consider using an alternative solvent if instability is confirmed.In the presence of acid, Bilastine has been shown to react with methanol to form its methyl ester. While this is a reaction of the parent drug, it highlights the potential reactivity of the solvent.
Acetonitrile Generally considered a more inert solvent compared to methanol.Preferred solvent for stock solutions and mobile phases. However, always verify stability for long-term storage.Acetonitrile is a common solvent in reversed-phase chromatography and is less likely to react with the analyte.
Aqueous Solutions (Water, Buffers) pH-dependent stability. Potential for degradation under acidic conditions and instability in the presence of residual oxidants.Prepare fresh aqueous solutions daily. If buffering is necessary, use a pH in the neutral to slightly alkaline range. Ensure high-purity water is used.N-oxides can be less stable at lower pH values. Residual oxidants in the water can also contribute to degradation.
Exposure to Light (Photostability) Potential for photodegradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.Forced degradation studies on the parent drug, Bilastine, have shown susceptibility to photodegradation, which may also affect its N-oxide metabolite.
Elevated Temperature Increased rate of degradation.Store stock solutions at refrigerated temperatures (2-8°C) and bring to room temperature only before use. Avoid leaving solutions on the benchtop for extended periods.General chemical kinetics principles dictate that reaction and degradation rates increase with temperature.

Frequently Asked Questions (FAQs)

Q1: My this compound standard is showing a new, unexpected peak in the chromatogram. What could be the cause?

A1: An unexpected peak could be a new degradation product of this compound. This may be due to solvent reactivity, pH instability, exposure to light, or elevated temperature. To troubleshoot, prepare a fresh standard in a different, inert solvent like acetonitrile and re-analyze. Ensure that the new standard is protected from light and kept cool. If the peak persists, it may be an impurity in the reference standard itself.

Q2: I am observing a decrease in the peak area of this compound over a sequence of injections. What should I do?

A2: A decreasing peak area suggests that the this compound is degrading in the autosampler vial. This could be due to the sample solvent, the mobile phase composition, or prolonged exposure to ambient temperature and light. To mitigate this, consider using a cooled autosampler, protecting your vials from light, and preparing smaller batches of your sample solution to be used within a shorter timeframe. You can also perform a stability study in your specific sample solvent to determine the acceptable timeframe for analysis.

Q3: What are the ideal storage conditions for this compound stock solutions?

A3: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting the stock solution into smaller volumes and freezing at -20°C or below is advisable to minimize freeze-thaw cycles. Always use amber vials to protect from light. Before use, allow the solution to come to room temperature slowly and vortex gently to ensure homogeneity.

Q4: Can I use methanol to prepare my this compound standards?

A4: While methanol is a common solvent, there is evidence that Bilastine can react with it under acidic conditions[1]. Although this has not been explicitly demonstrated for this compound, it is a potential risk. Acetonitrile is generally a more inert choice. If you must use methanol, it is crucial to prepare the solutions fresh and use them immediately.

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Analytical Solvent

This protocol outlines a general procedure to evaluate the stability of this compound in a chosen analytical solvent under specific conditions (e.g., room temperature, refrigerated, exposure to light).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in the chosen analytical solvent (e.g., acetonitrile, methanol, or a specific buffer) to a known concentration (e.g., 1 mg/mL).

    • Ensure the standard is fully dissolved, using sonication if necessary, but avoid excessive heating.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 10 µg/mL).

    • Prepare multiple aliquots of this working solution in separate, appropriate vials (e.g., amber HPLC vials).

  • Stability Study Design:

    • Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Conditions:

      • Room Temperature/Light Exposed: Store a set of vials on a lab bench under normal laboratory lighting and temperature.

      • Room Temperature/Light Protected: Store a second set of vials on a lab bench wrapped in aluminum foil.

      • Refrigerated (2-8°C): Store a third set of vials in a refrigerator.

    • Analysis: At each time point, inject one vial from each condition onto a validated stability-indicating HPLC or UPLC method.

  • Data Analysis:

    • Measure the peak area of this compound at each time point for each condition.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

    • A significant decrease in the main peak area (e.g., >5%) or a significant increase in impurity peaks would indicate instability under those conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Instability start Start: Unexpected Peak or Decreasing Peak Area check_freshness Prepare Fresh Standard in Acetonitrile start->check_freshness reanalyze Re-analyze Immediately check_freshness->reanalyze problem_solved Problem Resolved? reanalyze->problem_solved yes Yes problem_solved->yes Yes no No problem_solved->no No end End: Issue Identified (Likely Original Sample Degradation) yes->end investigate_stability Investigate Stability in Original Solvent/Conditions no->investigate_stability change_conditions Modify Experimental Conditions: - Use Cooled Autosampler - Protect from Light - Reduce Sample Run Time investigate_stability->change_conditions revalidate Re-evaluate Method change_conditions->revalidate

Caption: Troubleshooting workflow for this compound instability.

StabilityFactors Factors Influencing this compound Stability BNO_Stability This compound Stability Solvent Solvent Choice BNO_Stability->Solvent pH pH of Solution BNO_Stability->pH Temperature Temperature BNO_Stability->Temperature Light Light Exposure BNO_Stability->Light Methanol Methanol (Potential Reactivity) Solvent->Methanol Acetonitrile Acetonitrile (More Inert) Solvent->Acetonitrile Aqueous Aqueous (pH Dependent) Solvent->Aqueous Acidic Acidic pH (Less Stable) pH->Acidic Neutral_Alkaline Neutral/Alkaline pH (More Stable) pH->Neutral_Alkaline Elevated_Temp Elevated (Increases Degradation) Temperature->Elevated_Temp Refrigerated Refrigerated (Slows Degradation) Temperature->Refrigerated UV_Light UV/Visible Light (Photodegradation) Light->UV_Light Protected Light Protected (Improved Stability) Light->Protected

Caption: Factors influencing this compound stability.

References

Technical Support Center: Bioanalysis of Bilastine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Bilastine N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how can it affect the bioanalysis of this compound?

A1: A matrix effect is the alteration of ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[1] In the context of this compound bioanalysis, components from biological matrices such as plasma, serum, or urine can suppress or enhance the ionization of this compound and its internal standard in the mass spectrometer's ion source. This can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.[2][3]

Q2: How can I quantitatively assess the matrix effect for this compound?

Q3: What are the primary causes of matrix effects in the LC-MS/MS analysis of this compound?

A3: The primary causes of matrix effects are endogenous components of the biological sample that co-elute with the analyte. For a polar compound like this compound, phospholipids from plasma are a common source of ion suppression in electrospray ionization (ESI).[5] Other potential sources include salts, proteins, and other small molecules present in the biological matrix.[2]

Q4: What are some general strategies to mitigate matrix effects for N-oxide metabolites like this compound?

A4: For N-oxide metabolites, which can be prone to in-source conversion or instability, it's crucial to employ specific strategies. These include using a stable isotope-labeled internal standard, maintaining neutral or near-neutral pH conditions, avoiding excessive heat, and using a soft ionization technique like ESI.[6] Additionally, optimizing sample preparation to remove interfering matrix components and achieving good chromatographic separation are key.[6]

Troubleshooting Guides

Issue 1: Poor reproducibility of quality control (QC) samples.
  • Possible Cause: Inconsistent matrix effects between different lots of biological matrix.

  • Troubleshooting Steps:

    • Evaluate Matrix Lot Variability: Prepare QC samples in at least six different lots of the biological matrix to assess the consistency of the matrix effect.[2]

    • Optimize Sample Preparation: Consider a more rigorous sample clean-up technique. If using protein precipitation, explore solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering components.

    • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the matrix components causing the variability.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the most effective way to compensate for matrix effect variability as it will be affected similarly to the analyte.

Issue 2: Significant ion suppression is observed for this compound.
  • Possible Cause: Co-elution of phospholipids or other endogenous matrix components.

  • Troubleshooting Steps:

    • Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation. This can be achieved using specific SPE cartridges or plates designed for this purpose.

    • Chromatographic Separation: Adjust the chromatographic method. Often, a shallower gradient or a different stationary phase can resolve the analyte from the bulk of the phospholipids which typically elute in a specific region of the chromatogram.

    • Dilution: A simple approach is to dilute the sample. This reduces the concentration of the interfering matrix components, though it may also impact the sensitivity of the assay.

    • Change Ionization Source/Polarity: If possible, evaluate the matrix effect in both positive and negative ionization modes. One polarity may be less susceptible to suppression for your analyte.

Quantitative Data on Matrix Effects

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the reported matrix effect for the parent compound, Bilastine. This can serve as a preliminary reference for what might be expected for its N-oxide metabolite.

AnalyteMatrixSample PreparationMatrix Effect RangeSource
BilastineMouse PlasmaSolid Phase Extraction95% - 108%[4]

Experimental Protocols

The following are generalized experimental protocols for the analysis of Bilastine and its degradation products, including this compound, based on published methods.[7][8] Researchers should optimize these for their specific instrumentation and application.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable starting point.[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte and wash the column, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Bilastine: Precursor Ion > Product Ion (to be optimized for specific instrument).

    • This compound: Precursor Ion > Product Ion (to be optimized based on the structure and fragmentation pattern).

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation cluster_result Outcome start Biological Sample (e.g., Plasma) spike_pre Spike with Analyte and Internal Standard start->spike_pre extraction Extraction (PPT, SPE, or LLE) spike_pre->extraction lcms LC-MS/MS Analysis extraction->lcms data Peak Area Response lcms->data calc_mf Calculate Matrix Factor (MF) vs. Neat Solution data->calc_mf decision Is MF within acceptable limits (e.g., 0.85-1.15)? calc_mf->decision pass Method Validation Passes for Matrix Effect decision->pass Yes fail Troubleshoot and Re-evaluate decision->fail No

Workflow for Quantitative Assessment of Matrix Effect.

Troubleshooting_Matrix_Effects start Significant Matrix Effect Observed (Ion Suppression or Enhancement) q1 Is a stable isotope-labeled internal standard (SIL-IS) being used? start->q1 a1_yes Investigate Chromatographic Co-elution q1->a1_yes Yes a1_no Strongly Recommended: Procure or synthesize a SIL-IS q1->a1_no No q2 Modify LC Method: - Change gradient - Use a different column (e.g., HILIC for polar analytes) Is the matrix effect resolved? a1_yes->q2 a1_no->q2 a2_yes Method Optimized q2->a2_yes Yes a2_no Improve Sample Preparation q2->a2_no No q3 Implement Advanced Sample Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Phospholipid removal plates Is the matrix effect resolved? a2_no->q3 a3_yes Method Optimized q3->a3_yes Yes a3_no Consider Sample Dilution (if sensitivity allows) q3->a3_no No

Troubleshooting Decision Tree for Matrix Effects.

References

Optimizing MS parameters for Bilastine N-Oxide detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Bilastine N-Oxide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the accurate detection and quantification of this metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to analyze?

This compound is a key metabolite and degradation product of Bilastine, a second-generation antihistamine.[1][2] Its analysis is crucial for understanding the metabolism, pharmacokinetics, and stability of the parent drug. Monitoring impurities and degradation products like this compound is essential for ensuring pharmaceutical product quality, safety, and regulatory compliance.[1]

Q2: What is the typical mass-to-charge ratio (m/z) for this compound in positive ionization mode?

In positive electrospray ionization (ESI+) mode, this compound is typically detected as a protonated molecule ([M+H]+) at an m/z of approximately 480.4 Da.[3][4] This is 16 Da higher than the protonated molecule of the parent Bilastine (m/z 464.3 Da), which corresponds to the addition of an oxygen atom.[4]

Q3: Which ionization technique is best for this compound detection?

Electrospray ionization (ESI) in the positive ion mode is the most commonly reported and effective technique for ionizing this compound.[4][5] N-oxide metabolites can be thermally unstable, so "soft" ionization techniques like ESI are recommended to prevent in-source degradation.[6]

Q4: I am observing low signal intensity for this compound. What are the possible causes and solutions?

Low signal intensity can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the issue. Common causes include suboptimal ionization, poor chromatographic peak shape, inefficient sample extraction, or analyte instability.

Q5: My results show high variability. How can I improve the precision of my assay?

High variability often points to issues with analyte stability, sample preparation, or chromatographic conditions. N-oxide metabolites are known to be potentially unstable and can revert to the parent drug.[6] To improve precision:

  • Control Sample Conditions: Avoid high temperatures and use neutral or near-neutral pH conditions during sample collection, preparation, and analysis.[6]

  • Optimize Extraction: Ensure your sample extraction method is robust and reproducible. Inefficient or inconsistent extraction is a common source of variability.[7]

  • Use an Internal Standard: Employ a stable isotope-labeled internal standard for this compound if available. This is the most effective way to correct for variability during sample preparation and ionization.

  • Check Chromatography: Poorly resolved or broad peaks can lead to inconsistent integration and high variability. Re-evaluate your column, mobile phase, and gradient conditions.

Troubleshooting Common Issues

This section provides a structured guide to resolving specific problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low Sensitivity or No Detectable Peak
Potential Cause Recommended Action
Suboptimal MS Source Parameters Perform a tuning and optimization experiment by infusing a standard solution of this compound. Optimize key parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas).
Incorrect MRM Transition Confirm the precursor ion (m/z 480.4) and optimize the collision energy to identify the most stable and intense product ion. A common transition for N-oxides is the loss of oxygen, resulting in a product ion with the same m/z as the parent drug (464.3).
Analyte Degradation N-oxides can be unstable.[6] Minimize sample exposure to high temperatures and strongly acidic or basic conditions. Prepare samples fresh and store them at low temperatures.
Poor Chromatography If the peak is broad or exhibits significant tailing, the analyte concentration at the apex will be lower. Optimize the mobile phase composition (organic solvent, pH, additives) and consider a different column chemistry (e.g., C18 vs. C8).
Matrix Suppression Co-eluting matrix components, such as phospholipids from plasma, can suppress the ionization of the target analyte.[7] Improve sample cleanup (e.g., use solid-phase extraction) or adjust chromatography to separate the analyte from the suppression zone.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Recommended Action
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions This compound is basic. Silanol groups on the column can cause peak tailing. Use a well-end-capped column or add a small amount of a competing base (e.g., triethylamine) or an acidic modifier like formic acid or ammonium acetate to the mobile phase.[8][9]
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of the analyte. For basic compounds, a low pH (e.g., using 0.1% formic acid) often yields better peak shapes.[9][10]
Column Degradation The column may be fouled or have lost stationary phase. Flush the column, reverse it and flush again, or replace it if necessary.

Experimental Protocols & Data

Recommended LC-MS/MS Parameters

The following tables summarize typical starting parameters for the analysis of this compound based on published methods.[3][5][8][9][10][11] Optimization is required for specific instrumentation and matrices.

Table 1: Mass Spectrometry Parameters

ParameterTypical Value / SettingNotes
Ionization Mode ESI Positive---
Precursor Ion ([M+H]+) m/z 480.4---
Product Ion(s) m/z 464.3Corresponds to the neutral loss of oxygen. Other product ions should be investigated by performing a product ion scan.
Source Temperature 350 - 500 °CInstrument dependent; higher temperatures can risk degradation.[6]
Capillary Voltage 3.0 - 4.5 kVInstrument dependent.
Collision Gas Argon---
Collision Energy (CE) VariableMust be optimized for your specific instrument to maximize the signal of the chosen product ion.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Starting Conditions
Column C18 or C8 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm)[3][8]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[8][9]
Mobile Phase B Acetonitrile or Methanol[8][9]
Flow Rate 0.4 - 1.0 mL/min[9][10]
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Gradient Start with a high aqueous percentage (e.g., 95% A) and ramp up to a high organic percentage (e.g., 95% B).
Protocol: Sample Preparation from Plasma

This is a general protocol for protein precipitation, a common technique for plasma sample cleanup.

  • Thaw Samples: Thaw plasma samples on ice.

  • Aliquot: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Add the internal standard solution.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (or methanol).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate & Reconstitute (Optional): For higher sensitivity, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase.

  • Inject: Inject the prepared sample into the LC-MS/MS system.

Visualized Workflows

The following diagrams illustrate key workflows for method development and troubleshooting.

G cluster_dev Method Development Workflow start Define Analyte (this compound) infusion Direct Infusion MS Tuning (Optimize Source & CE) start->infusion lit_search Literature Search for LC Conditions start->lit_search inject Inject & Establish MRM Method infusion->inject lc_dev LC Method Scouting (Column, Mobile Phase) lit_search->lc_dev peak_eval Evaluate Peak Shape & Retention lc_dev->peak_eval peak_eval->inject validate Method Validation (ICH Guidelines) inject->validate

Caption: General workflow for LC-MS/MS method development.

G cluster_troubleshoot Troubleshooting Low Signal start Low Signal Observed check_ms Is there any signal in Full Scan (Q1)? start->check_ms check_chrom Is the peak shape acceptable? check_ms->check_chrom Yes tune_ms Re-tune MS Source Parameters check_ms->tune_ms No check_sample Is analyte stable? Is extraction efficient? check_chrom->check_sample Yes optimize_lc Optimize LC Method (Mobile Phase, Column) check_chrom->optimize_lc No improve_prep Improve Sample Prep (Use SPE, check stability) check_sample->improve_prep No success Problem Resolved tune_ms->success optimize_lc->success improve_prep->success

Caption: Decision tree for troubleshooting low signal intensity.

G cluster_pathway Formation and MS/MS Fragmentation Bilastine Bilastine [M+H]+ = 464.3 Oxidation Oxidative Stress (+O) Bilastine->Oxidation BilastineNOxide This compound Precursor Ion [M+H]+ = 480.4 Oxidation->BilastineNOxide Fragmentation Collision-Induced Dissociation (CID) (-O) BilastineNOxide->Fragmentation ProductIon Product Ion (m/z = 464.3) Fragmentation->ProductIon

Caption: Formation and a key MS/MS fragmentation pathway.

References

Technical Support Center: Troubleshooting Bilastine N-Oxide Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bilastine N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis and recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound consistently low?

Low recovery of this compound can stem from several factors throughout the experimental workflow. The most common causes include:

  • Sample Degradation: this compound, being a metabolite and an oxidative degradation product of Bilastine, may itself be susceptible to degradation under certain conditions.[1] High temperatures, extreme pH (especially acidic conditions), and exposure to light can contribute to its degradation.[1][2] Bilastine, the parent compound, shows maximum stability at a pH of around 4.6 and is more stable in neutral to alkaline conditions at lower temperatures.[1][2] Similar stability profiles may be considered for its N-oxide.

  • Inefficient Extraction: The choice of extraction solvent and pH is critical. For solid-phase extraction (SPE), incomplete elution or irreversible adsorption to the sorbent can lead to significant loss of the analyte.[3] It is also possible that the sample solvent is too strong, causing the analyte to elute prematurely from an SPE column.[4]

  • Poor Chromatographic Peak Shape: Issues such as peak fronting or tailing can lead to inaccurate quantification and thus, perceived low recovery. This can be caused by using a sample solvent that is stronger than the mobile phase or by interactions with the stationary phase.[4] For highly polar compounds like N-oxides, poor retention on standard C18 columns can also be an issue, causing them to elute with the solvent front.[5]

  • Suboptimal LC-MS/MS Parameters: Incorrect mass spectrometry settings, such as precursor/product ion selection and collision energies, can result in a weak signal and consequently, low calculated recovery.[6][7]

Q2: How can I improve the extraction efficiency of this compound from biological matrices?

To enhance extraction efficiency, consider the following strategies:

  • Optimize Solid-Phase Extraction (SPE) Protocol: A matrix solid-phase dispersion (MSPD) method has been shown to be effective for Bilastine, achieving recoveries of up to 95.0%.[8] This can be adapted for this compound. Key parameters to optimize include:

    • Sorbent Selection: An octadecylsilyl (C18) sorbent is a good starting point.[8]

    • Washing Solvent: A high pH buffer, such as 0.1 M sodium bicarbonate/carbonate buffer at pH 10.0, can be used to wash away interferences while retaining the analyte.[8]

    • Elution Solvent: Methanol has been used effectively to elute Bilastine.[8] Ensure the elution volume is sufficient to fully recover the analyte.[3]

  • Liquid-Liquid Extraction (LLE): While LLE is another option, it is generally more suitable for non-polar analytes and may not be ideal for the more polar N-oxide.[4]

  • Sample pH Adjustment: Adjusting the pH of the sample before extraction can improve the recovery by ensuring the analyte is in the desired charge state for optimal interaction with the SPE sorbent.

Q3: What are the ideal storage and handling conditions for this compound to prevent degradation?

To maintain the integrity of your this compound samples and standards, adhere to the following conditions:

  • Storage Temperature: It is recommended to store this compound at -20°C.[9]

  • Protection from Light: As with many pharmaceutical compounds, protection from light is advisable to prevent photodegradation.[3]

  • pH of Solutions: Given that the parent compound, Bilastine, is sensitive to acidic conditions, it is best to prepare and store stock solutions and samples in a neutral or slightly alkaline buffer, unless the analytical method requires acidic conditions, in which case, analysis should be performed promptly.[1][2]

  • Solvent Choice: Use high-purity solvents (HPLC or LC-MS grade) for preparing solutions to avoid introducing contaminants that could promote degradation. Methanol is a commonly used solvent for Bilastine and its derivatives.[10]

Q4: My chromatographic peak for this compound is broad or tailing. How can I resolve this?

Poor peak shape can be addressed by systematically evaluating the following:

  • Mobile Phase Composition: Ensure the mobile phase is properly mixed and degassed. For N-oxides, which are polar, using a highly aqueous mobile phase with a C18 column might lead to poor retention.[5] Consider using a different column, such as a Phenyl-hexyl, which has shown good separation for Bilastine and its impurities, or exploring HILIC chromatography for very polar compounds.[5][11]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with different pH values to find the optimal condition for good peak shape.

  • Sample Solvent: Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Temperature: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility.

  • Guard Column: Use a guard column with the same packing material as the analytical column to protect it from contaminants that can cause peak shape issues.[4]

Data and Protocols

Table 1: Summary of Analytical Methods for Bilastine and its Degradation Products
ParameterMethod 1Method 2Method 3
Technique RP-HPLCRP-HPLCUPLC
Column Discovery C8 (250 x 4.6 mm, 5µm)[12]Agilent ZORBAX SB-C8 (150 x 4.6 mm, 5µm)[1]Acquity UPLC CSH Phenyl-hexyl (150 x 2.1 mm, 1.7µ)[11]
Mobile Phase Methanol: 0.1% Ortho-phosphoric acid (55:45 v/v)[12]Acetonitrile: Phosphate Buffer (pH 5.0) (40:60 v/v)[1]A: 0.05% TFA in Water, B: 0.05% TFA in Acetonitrile (Gradient)[11]
Flow Rate 1.0 mL/min[12]1.0 mL/min[1]0.1 mL/min[11]
Detection PDA at 276 nm[12]PDA at 254 nm[1]UV at 275 nm[11]
Column Temp. 35°C[1]35°C[1]25°C[11]
Table 2: LC-MS/MS Parameters for this compound Identification
ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)[13]
Precursor Ion [M+H]⁺ m/z 480.4[13]
Product Ions To be determined empirically for optimal sensitivity and specificity.[6][7]
Collision Energy Requires optimization for each specific instrument and product ion.[6][7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound (Adapted from Bilastine Protocol)

This protocol is based on a successful method for Bilastine and may require optimization for this compound.[8]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pre-treat the sample (e.g., plasma, urine) by adjusting the pH to ~10.0 with a suitable buffer (e.g., 0.1 M sodium bicarbonate/carbonate).

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M sodium bicarbonate/carbonate buffer (pH 10.0) to remove polar interferences.[8]

    • Perform a second wash with 3 mL of deionized water.

  • Drying:

    • Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.

  • Elution:

    • Elute this compound from the cartridge with 2 x 1.5 mL of methanol into a clean collection tube.[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol that should be optimized for your specific instrumentation.

  • Chromatographic Conditions:

    • Column: Acquity UPLC CSH Phenyl-hexyl (150 x 2.1 mm, 1.7µ) or equivalent.[11]

    • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in water.[11]

    • Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in acetonitrile.[11]

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to elute the analyte. A typical gradient might be: 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-10 min (90-10% B), 10-12 min (10% B).

    • Flow Rate: 0.1 - 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (ESI+):

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 480.4.[13]

    • Product Ions (Q3) and Collision Energies: Optimize by infusing a standard solution of this compound and performing a product ion scan to identify the most abundant and stable fragment ions. Then, perform a collision energy optimization for each selected fragment.

    • Source Parameters: Optimize nebulizer gas, heating gas, and drying gas flows, as well as interface voltage and temperatures, to achieve maximum signal intensity.[14]

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Recovery

Poor_Recovery_Workflow start_node Start: Poor Bilastine N-Oxide Recovery p1 Step 1: Check Sample Preparation & Storage start_node->p1 Investigate process_node process_node decision_node decision_node solution_node solution_node end_node Recovery Improved d1 Degradation Suspected? p1->d1 s1 Store at -20°C, protect from light, use neutral/alkaline buffers, minimize heat exposure. d1->s1 Yes p2 Step 2: Evaluate Extraction Method (SPE) d1->p2 No s1->p2 d2 Recovery still low? p2->d2 s2 Optimize SPE: check sorbent, adjust wash/elution solvent pH & volume, ensure full elution. d2->s2 Yes p3 Step 3: Analyze Chromatography d2->p3 No s2->p3 d3 Poor Peak Shape or Retention? p3->d3 s3 Match sample solvent to mobile phase, optimize mobile phase pH, consider alternative column (e.g., Phenyl-hexyl). d3->s3 Yes p4 Step 4: Optimize MS Parameters d3->p4 No s3->p4 d4 Weak MS Signal? p4->d4 d4->end_node No s4 Confirm precursor ion (m/z 480.4), optimize collision energy for product ions, tune source parameters. d4->s4 Yes s4->end_node

Caption: A stepwise workflow for diagnosing and resolving poor recovery of this compound.

Diagram 2: General Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction step_node step_node wash_node wash_node elute_node elute_node sample_node sample_node Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., pH 10 Buffer) Load->Wash Elute 5. Elute Analyte (e.g., Methanol) Wash->Elute Waste Waste Wash->Waste Analyte Analyte Elute->Analyte Sample Sample Sample->Load

Caption: A generalized workflow for solid-phase extraction (SPE) of a target analyte.

Diagram 3: Bilastine to this compound Transformation

Bilastine_Transformation Bilastine Bilastine (C₂₈H₃₇N₃O₃) N_Oxide This compound (C₂₈H₃₇N₃O₄) Bilastine->N_Oxide Oxidative Stress (e.g., H₂O₂)

Caption: The chemical transformation of Bilastine to this compound under oxidative conditions.

References

Technical Support Center: Analysis of Bilastine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the on-column degradation of Bilastine N-Oxide during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a metabolite and a known degradation product of Bilastine, a second-generation antihistamine.[1][2] It is formed through the oxidation of the tertiary amine in the piperidine ring of the Bilastine molecule.[3] As a potential impurity, its presence and concentration are critical quality attributes to monitor in pharmaceutical formulations of Bilastine.[]

Q2: Why is my this compound peak area decreasing during a sequence of injections?

A2: A decreasing peak area for this compound, especially if accompanied by an increase in the Bilastine peak, strongly suggests on-column degradation. N-oxide compounds can be susceptible to reduction back to their parent amine under certain chromatographic conditions.[5][6] This can be influenced by the column's stationary phase, mobile phase composition, temperature, and even the metallic surfaces of the HPLC system.

Q3: What are the primary factors that can cause on-column degradation of this compound?

A3: The primary factors include:

  • Mobile Phase pH: Extreme pH values can affect the stability of both the analyte and the stationary phase.[7] While Bilastine itself is reported to be stable under basic hydrolysis, the N-oxide may be more sensitive.[8] Acidic conditions, especially with certain mobile phase additives, can also promote degradation.[9]

  • Column Temperature: Elevated temperatures, while often used to improve peak shape and reduce run time, can increase the rate of chemical reactions, including degradation, on the column.[10][11][12][13]

  • Stationary Phase Activity: The silica backbone of many reversed-phase columns has active silanol groups. These sites, or trace metal impurities within the silica, can catalytically promote the degradation of sensitive compounds like N-oxides.

  • Mobile Phase Composition: The choice of organic solvent and additives can influence stability. For instance, certain additives may have unintended reductive properties.

  • System Metallurgy: Standard stainless steel components in HPLC systems can have active sites that promote oxidation or reduction of analytes.

Q4: What type of HPLC column is best suited for analyzing Bilastine and its N-oxide?

A4: Reversed-phase columns, such as C18 or Phenyl-hexyl, are commonly used for the analysis of Bilastine and its impurities.[14][15] Given that this compound is more polar than Bilastine, a column that provides good retention for polar compounds is beneficial.[16][17] Using columns with high-purity silica and effective end-capping can reduce unwanted interactions with silanol groups. For persistent degradation issues, consider columns with hybrid particle technology or those featuring surfaces designed to mitigate metal-analyte interactions, such as MaxPeak High Performance Surfaces.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Decreasing this compound Peak with a Corresponding Increase in Bilastine Peak

  • Potential Cause: On-column reduction of this compound to Bilastine. This is a common degradation pathway for N-oxide compounds.[5][6]

  • Troubleshooting Steps:

    • Reduce Column Temperature: High temperatures can accelerate the degradation reaction.[11][18]

      • Decrease the column oven temperature in 5 °C increments (e.g., from 40 °C to 35 °C, then 30 °C).

      • Monitor the peak area ratio of this compound to Bilastine. The goal is to find a temperature that minimizes degradation while maintaining acceptable peak shape and resolution.[13]

    • Adjust Mobile Phase pH: The stability of N-oxides can be pH-dependent.

      • Bilastine methods often use a pH around 3.5 to 6.0.[8][15] If you are at the lower end of this range, try increasing the pH slightly (e.g., from 3.5 to 4.5).

      • Ensure your buffer has adequate capacity (typically 10-25 mM) to maintain a stable pH.[19]

      • Avoid pH extremes (typically below 2 and above 8 for silica-based columns) as this can degrade the column itself.[7][20]

    • Use a Guard Column: A guard column can help trap contaminants that might promote degradation and also protect your analytical column.[21][22]

    • Consider a Different Column:

      • If degradation persists, the stationary phase may be contributing. Switch to a column with a different chemistry (e.g., a Phenyl column if you are using C18) or one known for low silanol activity.[23]

      • For severe issues, consider columns with surfaces designed to be inert and reduce metal-mediated degradation.

Issue 2: Poor Peak Shape (Tailing or Splitting) for this compound

  • Potential Cause 1: Secondary interactions with the stationary phase. The polar N-oxide group can interact strongly with active silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Modify Mobile Phase:

      • Ensure the buffer concentration is sufficient (10-25 mM) to minimize ionic interactions.[19]

      • Add a different mobile phase modifier. For example, if using phosphate buffer, consider a volatile buffer like ammonium formate if compatible with your detection method.

  • Potential Cause 2: Sample solvent is incompatible with the mobile phase.

  • Troubleshooting Steps:

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If the sample is not soluble, use a solvent that is weaker than the mobile phase.

  • Potential Cause 3: Column Contamination or Void.

  • Troubleshooting Steps:

    • Flush the Column: Flush the column with a strong solvent to remove contaminants.[22]

    • Reverse Flush: If permitted by the manufacturer, reverse the column and flush it. This can help remove particulates from the inlet frit.[24]

    • Replace Column: If the peak shape does not improve after cleaning, a void may have formed at the column inlet, and the column may need to be replaced.[24]

Data and Experimental Protocols

Table 1: Summary of Reported HPLC Conditions for Bilastine Analysis
ParameterCondition 1Condition 2Condition 3
Column Phenomenex® RP-18 (150 x 4.6 mm, 5 µm)[8]Acquity UPLC CSH Phenyl-hexyl (150 x 2.1 mm, 1.7 µ)[14]xBridge TM C18[15]
Mobile Phase A 0.01M Sodium Dihydrogen Phosphate, 0.3% Triethylamine0.05% TFA in Water[14]Methanol[15]
Mobile Phase B Ethanol[8]0.05% TFA in Acetonitrile[14]Potassium Dihydrogen Phosphate Buffer[15]
pH 6.0 (adjusted with Phosphoric Acid)[8]Not specified3.5 (adjusted with Orthophosphoric Acid)[15]
Composition 60:40 (Buffer:EtOH)[8]Gradient[14]60:40 (Methanol:Buffer)[15]
Flow Rate 1.0 mL/min[8]0.10 mL/min[14]Not specified
Temperature 30 °C[8]25 °C[14]Not specified
Detection (UV) 207 nm[8]275 nm[14]Not specified
Protocol 1: Recommended Starting Method for Bilastine and this compound

This protocol provides a robust starting point for method development, aiming to minimize on-column degradation.

  • HPLC System: Standard HPLC or UHPLC system with a temperature-controlled column compartment.

  • Column: A high-purity, end-capped C18 or Phenyl-hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM ammonium acetate solution in HPLC-grade water. Adjust the pH to 5.5 with acetic acid. Filter through a 0.22 µm membrane.

    • Organic Phase (B): Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 20% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a diluent consisting of 50:50 water:acetonitrile to a final concentration of approximately 0.1 mg/mL. Ensure the final sample solvent is not stronger than the initial mobile phase.

  • System Suitability:

    • Inject a standard solution containing both Bilastine and this compound.

    • Check for peak shape (tailing factor < 1.5), resolution between the two peaks (> 2.0), and reproducibility of peak areas (< 2.0% RSD for 6 replicate injections).

Visualizations

Diagrams of Pathways and Workflows

G cluster_0 On-Column Degradation Pathway cluster_1 Contributing Factors Bilastine_N_Oxide This compound (Analyte) Bilastine Bilastine (Degradant) Bilastine_N_Oxide->Bilastine Reduction Temp High Temperature pH Mobile Phase pH Stationary_Phase Active Sites on Stationary Phase G Start Start: Observe this compound Degradation Temp Step 1: Reduce Column Temperature (e.g., to 25-30°C) Start->Temp Check1 Degradation Minimized? Temp->Check1 pH Step 2: Adjust Mobile Phase pH (e.g., to 5.0-6.0) Check1->pH No End_Success End: Method Optimized Check1->End_Success Yes Check2 Degradation Minimized? pH->Check2 Column Step 3: Change HPLC Column (e.g., different chemistry or inert surface) Check2->Column No Check2->End_Success Yes Check3 Degradation Minimized? Column->Check3 Check3->End_Success Yes End_Fail Contact Technical Support Check3->End_Fail No G cluster_root Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Primary Solutions Problem Problem: Loss of this compound Peak Area Cause_Temp Temperature Too High Problem->Cause_Temp Cause_pH Inappropriate pH Problem->Cause_pH Cause_Column Column Activity Problem->Cause_Column Sol_Temp Decrease Temperature Cause_Temp->Sol_Temp Sol_pH Optimize pH (5.0-6.0) Cause_pH->Sol_pH Sol_Column Use Inert Column Cause_Column->Sol_Column

References

Technical Support Center: Quantification of Bilastine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Bilastine N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a metabolite and a primary degradation product of Bilastine, a second-generation H1-antihistamine.[1][2] Its quantification is crucial for impurity profiling, ensuring the quality, safety, and efficacy of Bilastine drug products.[3] Understanding the levels of this compound is also important in metabolic and pharmacokinetic studies.

Q2: What are the common analytical methods used for the quantification of Bilastine and its related compounds?

A2: The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][4] LC-MS/MS is particularly suited for bioanalytical applications due to its high sensitivity and selectivity.[5]

Q3: What are the main sources of variability in this compound quantification?

A3: Variability can arise from several factors:

  • Analyte Instability: N-oxide metabolites are often unstable and can revert to the parent drug, Bilastine.[6] this compound is known to form under oxidative conditions.[1][5][7]

  • Sample Preparation: Inefficient extraction, sample degradation during processing, and matrix effects can all introduce variability.

  • Chromatographic Conditions: Sub-optimal mobile phase pH, gradient composition, and column temperature can affect peak shape, resolution, and retention time consistency.[2][8]

  • Mass Spectrometry Parameters: Inconsistent ionization efficiency and fragmentation can impact signal intensity.

Q4: How can I ensure the stability of this compound in my samples?

A4: To minimize the degradation of this compound, consider the following precautions:

  • Control Storage Conditions: Store biological samples at -20°C or lower.[8]

  • pH Control: Maintain a neutral or near-neutral pH during sample preparation and analysis, as extreme pH can affect stability.[6]

  • Avoid High Temperatures: Process samples at reduced temperatures and avoid prolonged exposure to heat.[6]

  • Limit Light Exposure: Protect samples from light, as photolytic degradation of Bilastine has been observed.[2][9]

  • Use of Antioxidants: While not specifically documented for this compound, the use of antioxidants can sometimes be beneficial for stabilizing N-oxide metabolites. However, this should be carefully validated to avoid interference with the analysis.[6]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the quantification of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For amine-containing compounds like Bilastine and its N-oxide, a slightly acidic pH (e.g., with 0.1% formic acid) often improves peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Use a guard column and ensure proper mobile phase filtration. If necessary, replace the analytical column.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC/UPLC system is well-maintained and calibrated. Prepare fresh mobile phase daily and ensure proper mixing and degassing.
Temperature variations.Use a column oven to maintain a consistent temperature.
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the extraction method. For plasma, protein precipitation followed by solid-phase extraction (SPE) can be effective.[10] Experiment with different SPE sorbents and elution solvents.
Degradation of this compound during sample processing.Keep samples on ice during preparation. Minimize the time between sample collection, processing, and analysis.
High Signal Variability between Injections Instability of the analyte in the autosampler.Ensure the autosampler is temperature-controlled (typically at 4°C).
Inconsistent ionization in the mass spectrometer.Clean the ion source of the mass spectrometer regularly. Optimize ionization parameters (e.g., capillary voltage, gas flow).
Presence of Interfering Peaks Co-elution with matrix components.Optimize the chromatographic gradient to improve the separation of the analyte from interfering peaks.
Contamination from reagents or labware.Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned.

Quantitative Data Summary

The following tables summarize validation parameters for analytical methods developed for Bilastine. While specific data for this compound is limited in the literature, these values provide a useful reference for method development.

Table 1: HPLC/UPLC Method Parameters for Bilastine Quantification

Parameter Method 1 (HPLC) [11]Method 2 (UPLC) Method 3 (HPLC - Bioanalytical) [10]
Linearity Range 5.0 - 50 µg/mL50 - 150 µg/mL10 - 500 ng/mL
Correlation Coefficient (R²) > 0.990.9992> 0.99
Intra-day Precision (%RSD) 0.82 - 1.62< 2< 15
Inter-day Precision (%RSD) 0.26< 2< 15
Accuracy (% Recovery) 99.22 - 100.5699.9785 - 107
Limit of Detection (LOD) Not Reported0.368 µg/mLNot Reported
Limit of Quantification (LOQ) Not Reported1.117 µg/mL10 ng/mL

Table 2: LC-MS/MS Method Parameters for Bilastine Quantification in Biological Matrices

Parameter Human Plasma & Urine [8]Mouse Blood [10][12]
Linearity Range 0.20 - 402.40 ng/mL (Plasma) 5.00 - 5,000 ng/mL (Urine)10 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.20 ng/mL (Plasma) 5.00 ng/mL (Urine)10 ng/mL
Precision (%RSD) Not Reported< 15
Accuracy (% of Nominal) Not Reported85 - 107
Extraction Recovery Not Reported> 70%

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)

This protocol is a general guideline for the extraction of Bilastine and its metabolites from plasma, which can be adapted for this compound.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., a stable isotope-labeled analog of Bilastine or this compound) to each sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or another suitable organic solvent like methanol) to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Suggested LC-MS/MS Conditions for this compound Quantification

These are suggested starting conditions for developing a quantitative method for this compound, based on methods for Bilastine and general principles for N-oxide analysis.

  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient from low to high organic (e.g., 5% to 95% B) over several minutes should be optimized to separate this compound from Bilastine and other potential metabolites and matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • MRM Transitions:

    • This compound: The precursor ion will be [M+H]⁺. The exact m/z should be confirmed with a reference standard. Based on its reported molecular weight of 479.62 g/mol , the precursor would be approximately m/z 480.6.[7] Product ions would need to be determined by infusing a standard solution and performing a product ion scan.

    • Internal Standard: Use a stable isotope-labeled internal standard for this compound if available.

Visualizations

Diagram 1: General Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard SampleCollection->Spiking Extraction Extraction (e.g., Protein Precipitation) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: Workflow for this compound Quantification.

Diagram 2: Troubleshooting Logic for Low Analyte Signal

G cluster_ms Mass Spectrometer Issues cluster_lc LC System Issues cluster_sample Sample Preparation Issues cluster_standard Standard Issues Start Low or No Analyte Signal Check_MS Check Mass Spectrometer Performance (Tuning, Calibration) Start->Check_MS Check_LC Verify LC System Integrity (Leaks, Flow Rate) Start->Check_LC Check_Sample_Prep Evaluate Sample Preparation (Extraction Recovery, Stability) Start->Check_Sample_Prep Check_Standard Confirm Standard Integrity (Concentration, Degradation) Start->Check_Standard MS_OK MS Performance OK? Check_MS->MS_OK LC_OK LC System OK? Check_LC->LC_OK Sample_OK Sample Prep OK? Check_Sample_Prep->Sample_OK Standard_OK Standard OK? Check_Standard->Standard_OK Clean_Source Clean Ion Source MS_OK->Clean_Source No MS_OK->LC_OK Yes Recalibrate Recalibrate Instrument Clean_Source->Recalibrate Check_Connections Check for Leaks LC_OK->Check_Connections No LC_OK->Sample_OK Yes Prime_Pumps Prime Pumps Check_Connections->Prime_Pumps Sample_OK->Check_Standard Yes Optimize_Extraction Optimize Extraction Method Sample_OK->Optimize_Extraction No Assess_Stability Assess Analyte Stability during Preparation Optimize_Extraction->Assess_Stability Standard_OK->Start Yes, Re-analyze Prepare_Fresh Prepare Fresh Standard Standard_OK->Prepare_Fresh No

Caption: Troubleshooting Low Analyte Signal.

References

Bilastine Impurity Detection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Bilastine impurity detection methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental analysis of Bilastine and its impurities.

Q1: I am observing poor peak shape (e.g., tailing or fronting) for Bilastine or its impurities in my HPLC analysis. What are the potential causes and solutions?

A1: Poor peak shape in HPLC is a common issue that can often be resolved by systematically evaluating and adjusting several experimental parameters.

  • Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like Bilastine. A mismatch between the mobile phase pH and the pKa of the analyte can lead to peak tailing.

    • Troubleshooting: Adjust the mobile phase pH to be at least 2 units above or below the pKa of Bilastine and its impurities. For Bilastine, using a buffer like ammonium acetate with the pH adjusted to around 6.0 has been shown to be effective.[1]

  • Column Choice: The stationary phase of the HPLC column plays a significant role in peak shape.

    • Troubleshooting: Ensure you are using a suitable column. C18 and C8 columns are commonly used for Bilastine analysis.[2][3][4] If issues persist, consider a different brand or a column with a different chemistry, such as a phenyl-hexyl column.[5]

  • Flow Rate: An inappropriate flow rate can lead to band broadening and poor peak shape.

    • Troubleshooting: Optimize the flow rate. A flow rate of around 0.8 to 1.0 mL/min is often used for standard HPLC analysis of Bilastine.[3][6]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Troubleshooting: Dilute your sample and reinject. Ensure the concentration is within the linear range of the method.

Q2: I am not able to separate a known impurity from the main Bilastine peak. How can I improve the resolution?

A2: Co-elution of peaks is a frequent challenge in impurity analysis. Several strategies can be employed to enhance resolution.

  • Gradient Elution: Isocratic elution may not be sufficient to separate all impurities.

    • Troubleshooting: Implement a gradient elution program. This involves changing the composition of the mobile phase during the run to improve the separation of compounds with different polarities. A gradient of an aqueous buffer (e.g., 0.05% TFA in water) and an organic solvent (e.g., 0.05% TFA in Acetonitrile) is a common approach.[5]

  • Mobile Phase Composition: The choice of organic solvent and buffer can significantly impact selectivity.

    • Troubleshooting: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or different buffer systems (e.g., ammonium acetate vs. sodium phosphate).[1][7]

  • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.

    • Troubleshooting: Adjust the column temperature. A typical starting point is 25-30°C.[3][5]

Q3: I am performing forced degradation studies on Bilastine, but I am not observing significant degradation under certain stress conditions. What should I do?

A3: The extent of degradation in forced degradation studies can vary depending on the stability of the drug substance.

  • Stress Condition Severity: The applied stress conditions may not be harsh enough to induce degradation.

    • Troubleshooting: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For example, instead of 0.1 N HCl, you could try a higher concentration or a longer heating time.[6] Studies have shown Bilastine to be susceptible to oxidative and photolytic conditions, while being more stable under acidic, basic, and thermal stress.[7]

  • Method Specificity: Your analytical method might not be able to detect the degradation products.

    • Troubleshooting: Ensure your method is stability-indicating by verifying that the degradation products are well-separated from the main peak and from each other. This may require re-optimizing your chromatographic conditions.

Q4: How can I identify unknown peaks in my chromatogram that are not present in the reference standard?

A4: The identification of unknown impurities is a critical step in drug development.

  • Mass Spectrometry (MS): LC-MS is a powerful technique for the structural elucidation of unknown compounds.

    • Troubleshooting: Couple your LC system to a mass spectrometer (LC-MS/MS or LC-Q-TOF-MS). The mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak can provide valuable information about its structure.[1][2][4]

  • Forced Degradation: Comparing the chromatograms of stressed samples to the unstressed sample can help in tentatively identifying degradation products.

    • Troubleshooting: Analyze samples subjected to various stress conditions (acid, base, oxidation, heat, light) to see which conditions generate the unknown peak. This provides clues about the nature of the impurity.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various validated analytical methods for Bilastine impurity detection.

Table 1: Linearity and Range of Validated HPLC/UPLC Methods

MethodAnalyte(s)Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
RP-HPLCBilastine & Related Substances160-240 (Bilastine), 1.15-4.5 (RS)>0.999 (Bilastine), >0.997 (RS)[1]
RP-HPLCBilastine5-1000.9999[6]
RP-HPLCBilastine5-50>0.99[7]
UPLCBilastine25-150Not Specified[4]
RP-HPLCBilastine20-1200.9997[8]
SpectrophotometricBilastine2-120.9993[9]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Validated Methods

MethodLOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC0.089310.27063[6]
UPLC0.190.57[4]
RP-HPLC0.13520.4098[8]
Spectrophotometric1.2244.088[9]
RP-HPLC0.0050.016[10]

Experimental Protocols

This section provides an overview of a typical experimental protocol for the analysis of Bilastine and its impurities using RP-HPLC, based on published methods.

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Bilastine and its related substances.

2. Materials and Reagents:

  • Bilastine reference standard and impurity standards

  • HPLC grade acetonitrile and methanol

  • Analytical grade ammonium acetate, trifluoroacetic acid (TFA), or sodium dihydrogen phosphate

  • High purity water

3. Chromatographic Conditions (Example):

  • Instrument: HPLC system with a UV or PDA detector.

  • Column: Inertsil ODS-3® (150 x 4.6 mm, 5 µm) or equivalent C18 column.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 6.00 with acetic acid).[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute the impurities and the active pharmaceutical ingredient (API).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 275 nm.[1]

  • Injection Volume: 10 µL.[3]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the Bilastine reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a known concentration.

  • Sample Solution: For bulk drug, prepare a solution of known concentration. For dosage forms, weigh and finely powder a number of tablets, and then extract the drug with a suitable solvent.[7]

  • Forced Degradation Samples: Subject the Bilastine solution to various stress conditions as per ICH guidelines (e.g., 0.1 N HCl at 60°C, 0.1 N NaOH at room temperature, 3% H₂O₂, heat, and photolytic exposure).[6] Neutralize the acidic and basic solutions before injection.

5. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[1]

Visualizations

Diagram 1: General Workflow for Bilastine Impurity Analysis

G cluster_0 Method Development & Optimization cluster_2 Analysis & Validation A Literature Review & Initial Conditions B Select Column & Mobile Phase A->B C Optimize Gradient, Flow Rate, Temp. B->C D Prepare Standard & Sample Solutions C->D E Perform Forced Degradation Studies D->E F HPLC/UPLC Analysis E->F G Method Validation (ICH Q2) F->G H Impurity Identification (LC-MS) F->H

Caption: A typical workflow for developing and validating a Bilastine impurity detection method.

Diagram 2: Troubleshooting Poor Peak Resolution

G Start Poor Peak Resolution Opt1 Modify Gradient Program Start->Opt1 Time/Slope Opt2 Change Mobile Phase Composition Start->Opt2 Solvent/pH Opt3 Adjust Column Temperature Start->Opt3 Kinetics Opt4 Try a Different Column Start->Opt4 Selectivity End Improved Resolution Opt1->End Opt2->End Opt3->End Opt4->End

Caption: A decision tree for troubleshooting poor peak resolution in HPLC analysis of Bilastine.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Bilastine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Bilastine N-Oxide, a significant metabolite and degradation product of the antihistamine Bilastine. Ensuring the accurate detection and quantification of this impurity is critical for maintaining the quality, safety, and efficacy of Bilastine drug products. This document outlines the experimental protocols for various methods, presents comparative data in a clear, tabular format, and includes visualizations to clarify workflows and logical relationships in analytical method validation.

Introduction to Analytical Methods for this compound

The analysis of Bilastine and its impurities, including this compound, predominantly relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed for separation and quantification.[][2] These methods, often coupled with Mass Spectrometry (MS) for structural elucidation, provide the necessary specificity and sensitivity to detect and quantify impurities even at low levels.[3][4] The validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring parameters like accuracy, precision, specificity, linearity, sensitivity, and robustness are thoroughly assessed.[2][3]

This compound is notably formed under oxidative stress conditions.[4][5] Several stability-indicating methods have been developed to separate Bilastine from its degradation products, including the N-oxide, which can be identified by its molecular ion peak at approximately 480.4 Da in LC-MS/MS analysis.[4][5]

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods reported for the analysis of Bilastine and its impurities, with a focus on parameters relevant to the quantification of this compound.

Table 1: Comparison of Chromatographic Methods
ParameterMethod 1: RP-HPLCMethod 2: UPLCMethod 3: LC-MS/MS
Principle Reversed-Phase High-Performance Liquid ChromatographyUltra-Performance Liquid ChromatographyLiquid Chromatography coupled with Tandem Mass Spectrometry
Column Discovery C8 (250 mm x 4.6 mm, 5µm)[6]Acquity UPLC CSH Phenyl-hexyl (2.1 mm × 150 mm, 1.7 µm)[2]Inertsil C18 (150 mm length x 2.1 mm i. d., 3 µm particle size)[6]
Mobile Phase Methanol: 0.1% ortho-phosphoric acid (55:45 %v/v)[4][6]0.05% TFA in water and 0.05% TFA in Acetonitrile (gradient)[2]Acetonitrile and phosphate buffer (10 mM Na2HPO4, pH 5.5) (30:70 v/v)
Flow Rate 1.0 ml/min[6]0.10 ml/min[2]Not specified
Detection PDA Detector at 276 nm[4][6]UV detection at 275 nm[2]Mass Spectrometry (ESI positive mode)[4][5]
Primary Use Quantification of Bilastine and degradation products[4]Separation of Bilastine from synthetic and degradation impurities[2]Structural elucidation and characterization of degradation products[4][5]
Table 2: Validation Parameters Comparison
Validation ParameterMethod 1: RP-HPLCMethod 2: UPLC
Linearity Range 25-150 µg/ml[4][6]Not explicitly stated for impurities
LOD 0.19 µg/ml[4][6]0.16 µg/ml (for other impurities)[2]
LOQ 0.57 µg/ml[4][6]0.52-0.54 µg/ml (for other impurities)[2]
Precision (%RSD) < 2.0%[7]System Precision: 0.54% (for Bilastine)[2]
Accuracy (% Recovery) 98.8 %-99.7 %[8]Not specified
Specificity Able to separate Bilastine from degradation products[4][6]Successful separation of Bilastine from synthetic and degradation impurities[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the validation of an analytical method for this compound.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a method developed for the estimation of Bilastine and its degradation products.[4][6]

  • Chromatographic Conditions:

    • Column: Discovery C8 (250 mm x 4.6 mm, 5µm).[6]

    • Mobile Phase: A mixture of methanol and 0.1% ortho-phosphoric acid in a 55:45 (v/v) ratio.[6]

    • Flow Rate: 1.0 ml/min.[6]

    • Column Temperature: 35°C.[6]

    • Injection Volume: 10 µL.[6]

    • Detection: PDA detector at 276 nm.[6]

  • Standard Solution Preparation:

    • Prepare a stock solution of Bilastine reference standard in methanol.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 25-150 µg/ml).[6]

  • Forced Degradation Study (Oxidative Stress):

    • Dissolve a known amount of Bilastine in a suitable solvent.

    • Add 30% hydrogen peroxide and reflux for a specified period to induce oxidative degradation, leading to the formation of this compound.[6]

    • Neutralize the solution and dilute with the mobile phase to the desired concentration.

  • Validation Procedure:

    • Specificity: Inject the degraded sample to demonstrate the separation of the this compound peak from the main Bilastine peak and other degradation products.

    • Linearity: Analyze a series of dilutions of the standard solution and plot the peak area against concentration to establish the linearity range.

    • Precision: Perform replicate injections of a standard solution to determine the system and method precision, expressed as the relative standard deviation (%RSD).

    • Accuracy: Determine the recovery of a known amount of analyte spiked into a sample matrix.

    • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Protocol 2: UPLC Method for Impurity Profiling

This protocol is adapted from a UPLC method for the analysis of Bilastine and its impurities.[2]

  • Chromatographic Conditions:

    • Column: Acquity UPLC CSH Phenyl-hexyl (2.1 mm × 150 mm, 1.7 µm).[2]

    • Mobile Phase: A gradient elution using 0.05% TFA in water and 0.05% TFA in Acetonitrile.[2]

    • Flow Rate: 0.10 ml/min.[2]

    • Column Temperature: 25 °C.[2]

    • Detection: UV detection at 275 nm.[2]

  • Sample Preparation:

    • Weigh and transfer 25 mg of the Bilastine sample into a 50 ml volumetric flask.[2]

    • Add 25 ml of diluent and sonicate for 20 minutes with intermediate shaking.[2]

    • For stress studies, add the respective degradant (e.g., oxidant).[2]

    • Neutralize the sample after degradation and dilute to volume with the diluent.[2]

  • Validation:

    • The validation would follow the ICH guidelines, similar to the HPLC method, to establish specificity, precision, linearity, ruggedness, and robustness.[2]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method for impurities like this compound.

G start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol_dev Develop Validation Protocol method_dev->protocol_dev validation_exp Perform Validation Experiments protocol_dev->validation_exp specificity Specificity validation_exp->specificity linearity Linearity validation_exp->linearity accuracy Accuracy validation_exp->accuracy precision Precision validation_exp->precision lod_loq LOD & LOQ validation_exp->lod_loq robustness Robustness validation_exp->robustness data_analysis Data Analysis & Interpretation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis data_analysis->method_dev Method Modification Required validation_report Prepare Validation Report data_analysis->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: Workflow for Analytical Method Validation.

Logical Relationship for Method Selection

This diagram outlines a decision-making process for selecting an appropriate analytical method for this compound.

G start Analytical Goal quantification Quantification of Known Impurity start->quantification Quantification identification Identification of Unknown Impurity start->identification Identification hplc_uplc Use Validated HPLC or UPLC Method quantification->hplc_uplc lc_ms Use LC-MS/MS for Structural Elucidation identification->lc_ms routine_analysis Routine Quality Control hplc_uplc->routine_analysis hplc HPLC is often Sufficient and Cost-Effective routine_analysis->hplc Standard Throughput uplc UPLC for Higher Throughput/Resolution routine_analysis->uplc High Throughput

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Analysis of the Stability Profiles of Bilastine and its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Forced degradation studies are crucial in understanding the intrinsic stability of a drug substance and in the development of stability-indicating analytical methods. Numerous studies have subjected Bilastine to a range of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[1][2] A consistent finding across these studies is the susceptibility of Bilastine to oxidative degradation, which leads to the formation of Bilastine N-Oxide.[3][4] While Bilastine exhibits varying degrees of degradation under other stress conditions, the formation of the N-oxide appears to be a primary degradation pathway under oxidative stress.

Quantitative Stability Data

The following table summarizes the quantitative data from forced degradation studies on Bilastine across various stress conditions. It is important to note that experimental conditions can vary between studies, leading to differences in observed degradation.

Stress ConditionReagents and ConditionsDurationDegradation (%)Reference
Acidic Hydrolysis 0.1 N HClNot SpecifiedSignificant Degradation[3]
0.5 mL of 0.1 N HCl30 minutes at 60°C1.81[2]
Basic Hydrolysis 0.1 N NaOHNot SpecifiedNot Specified
Not Specified30 minutes at 60°C3.06[2]
Oxidative Degradation Hydrogen PeroxideNot SpecifiedSignificant Degradation[3][4]
0.5 mL of Hydrogen Peroxide30 minutes at 60°C2.3[2]
5 mL of 2% H2O230 minutesNot Specified
Thermal Degradation HeatNot SpecifiedNot Specified
60°C30 minutes3.2[2]
105°C12 hoursNot Specified
Photolytic Degradation UV light2 daysNot Specified
Humidity 75% RH12 hoursNot Specified

Note: "Not Specified" indicates that the specific quantitative data was not available in the referenced abstract. "Significant Degradation" indicates that the source reported notable degradation without providing a specific percentage.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. Below are summaries of the experimental protocols used in the cited forced degradation studies of Bilastine.

Forced Degradation Study Protocol 1[3]
  • Objective: To determine the stability-indicating properties of an RP-HPLC method for the determination of Bilastine.

  • Acidic Degradation: A solution of Bilastine was treated with 0.5 mL of 0.1 N HCl and heated in a water bath at 60°C for 30 minutes. The solution was then neutralized with 0.5 mL of 0.1 N NaOH.

  • Basic Degradation: A solution of Bilastine was treated with a base and heated in a water bath at 60°C for 30 minutes.

  • Oxidative Degradation: 0.5 mL of hydrogen peroxide was added to a solution of Bilastine, which was then heated in a water bath at 60°C for 30 minutes.

  • Thermal Degradation: A solution of Bilastine was heated in a water bath at 60°C for 30 minutes.

  • Analysis: The stressed samples were diluted with the mobile phase and analyzed by a validated RP-HPLC method.

Forced Degradation Study Protocol 2[1]
  • Objective: To investigate the chemical stability of Bilastine under various stress conditions.

  • Acidic Degradation: Bilastine powder was subjected to acidic conditions.

  • Basic Degradation: Bilastine powder was subjected to basic conditions.

  • Oxidative Degradation: Bilastine powder (100 mcg) was combined with 5 mL of 2% H2O2 in a 100 mL volumetric flask and sonicated for 30 minutes.

  • Thermal Degradation: Bilastine powder (100 mcg) was placed in an oven at 105°C for 12 hours.

  • Photolytic Degradation: Bilastine powder (100 mcg) was exposed to direct sunlight for two days.

  • Humidity: Bilastine powder (100 mcg) was placed in a humidity chamber at 75% relative humidity for 12 hours.

  • Analysis: The treated samples were dissolved in the mobile phase and analyzed.

Metabolic and Degradation Pathway

The formation of this compound from Bilastine is a key transformation, occurring both metabolically and as a result of oxidative stress. This relationship can be visualized as a straightforward pathway.

Bilastine_Degradation Bilastine Bilastine Bilastine_N_Oxide This compound Bilastine->Bilastine_N_Oxide Oxidative Stress / Metabolism

Caption: Oxidative degradation pathway of Bilastine.

Experimental Workflow for Stability Testing

The general workflow for conducting forced degradation studies and developing a stability-indicating method involves several key steps, from stress sample preparation to method validation.

Stability_Workflow cluster_stress Stress Sample Preparation cluster_analysis Analytical Method Development & Validation cluster_characterization Degradant Identification Acid Acid Hydrolysis HPLC RP-HPLC Method Development Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Validation Method Validation (ICH Guidelines) HPLC->Validation LCMS LC-MS/MS Analysis HPLC->LCMS Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Structure Structure Elucidation LCMS->Structure

Caption: Forced degradation and method validation workflow.

Conclusion

The available scientific literature provides a solid foundation for understanding the stability of Bilastine under a variety of stress conditions. It is particularly susceptible to oxidative stress, which results in the formation of this compound. However, a direct, quantitative comparison of the stability of Bilastine versus its N-oxide is currently lacking. Future research focusing on the forced degradation of isolated and purified this compound would be invaluable to fully characterize and compare the stability profiles of these two related compounds. Such studies would provide a more complete picture for formulation development, stability testing, and regulatory submissions.

References

Navigating Impurity Limits: A Comparative Guide to Bilastine N-Oxide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory landscape and analytical methodologies surrounding the control of Bilastine N-Oxide, a known impurity in bilastine pharmaceutical formulations. As a critical aspect of drug safety and quality, understanding and adhering to impurity limits is paramount. This document summarizes the current understanding of acceptable limits based on international guidelines, details experimental protocols for detection and quantification, and offers a comparative perspective with other common antihistamines.

Regulatory Framework for Impurity Control

Currently, there is no specific monograph for bilastine in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). However, the European Pharmacopoeia has included the development of a bilastine monograph in its work programme. In the absence of dedicated monographs, the impurity limits for this compound are guided by the International Council for Harmonisation (ICH) Q3B(R2) guidelines for impurities in new drug products.

The acceptable limits for impurities are determined based on the maximum daily dose (MDD) of the drug. For bilastine, the standard recommended daily dose is 20 mg.[1] Based on this dosage, the ICH Q3B thresholds are as follows:

ThresholdLimit (% of the active ingredient)Total Daily Intake (TDI)
Reporting Threshold 0.10%20 µg
Identification Threshold 0.20%40 µg
Qualification Threshold 0.50%200 µg

Table 1: ICH Q3B(R2) Impurity Thresholds for Bilastine (20 mg MDD)

These thresholds dictate the level at which an impurity must be reported, identified (its structure determined), and qualified (its safety established). It is important to note that these are general guidelines, and lower limits may be required if the impurity is found to be particularly toxic.

Comparative Landscape: N-Oxide Impurities in Other Antihistamines

To provide context, this section compares the information available on N-oxide impurities for other commonly used second-generation antihistamines. While specific pharmacopoeial limits for N-oxides are not always explicitly stated as a percentage, their control is a critical aspect of quality control.

AntihistamineN-Oxide ImpurityAvailable Information on Limits
Cetirizine Cetirizine N-OxideThe European Pharmacopoeia monograph for cetirizine specifies a limit of 0.15% for specified impurities. While not explicitly named, N-oxide is a known impurity.
Levocetirizine Levocetirizine N-OxideReference standards for Levocetirizine N-Oxide are available, indicating its relevance as a controlled impurity.
Fexofenadine Fexofenadine N-OxideFexofenadine N-Oxide is a known degradation product, particularly under oxidative stress.[2] Reference standards are available for its control.
Loratadine Loratadine N-OxideLoratadine N-Oxide is a known metabolite and impurity. Reference standards are commercially available for analytical purposes.
Desloratadine Desloratadine N-OxideDesloratadine N-Oxide is a recognized impurity, with analytical standards available for its monitoring.

Table 2: Comparison of N-Oxide Impurities in Second-Generation Antihistamines

The consistent availability of reference standards for these N-oxide impurities underscores their importance in the quality control of these respective drug products. The limits for these impurities would generally be expected to align with the ICH Q3B guidelines based on the maximum daily dose of each drug.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.

Stability-Indicating HPLC Method for Bilastine and its Impurities

This section outlines a typical stability-indicating RP-HPLC method for the determination of bilastine and its degradation products, including this compound.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (pH adjusted) in a gradient or isocratic elution. A common mobile phase is a mixture of methanol and 0.1% orthophosphoric acid (55:45 v/v).[3]
Flow Rate 1.0 mL/min
Detection UV at 276 nm[3]
Injection Volume 20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)

Table 3: Example of HPLC Chromatographic Conditions

Sample Preparation:

  • Standard Solution: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., mobile phase).

  • Sample Solution: A portion of the pharmaceutical formulation (e.g., powdered tablets) is accurately weighed and dissolved in the diluent to achieve a target concentration of bilastine. The solution is typically sonicated and filtered before injection.

  • Spiked Sample: To confirm the method's ability to separate the impurity from the active ingredient, a sample of the drug product is spiked with a known amount of the this compound reference standard.

Forced Degradation Studies:

To ensure the analytical method is stability-indicating, forced degradation studies are performed on the bilastine drug substance. This involves subjecting the drug to various stress conditions to generate potential degradation products, including the N-oxide.

  • Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂). Bilastine has been shown to degrade under oxidative conditions, likely forming the N-oxide.[3]

  • Thermal Degradation: Exposure to dry heat.

  • Photolytic Degradation: Exposure to UV and visible light.

Visualizing the Workflow and Chemical Structures

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation (as per ICH Q2) Standard_Prep Prepare Bilastine N-Oxide Standard HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Prepare Pharmaceutical Formulation Sample Sample_Prep->HPLC_System Spiked_Sample_Prep Prepare Spiked Sample Spiked_Sample_Prep->HPLC_System Data_Acquisition Data Acquisition and Processing HPLC_System->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Robustness Robustness Data_Acquisition->Robustness

Caption: Experimental workflow for the analysis of this compound impurity.

Chemical_Structures Bilastine Bilastine (C28H37N3O3) Bilastine_N_Oxide This compound (C28H37N3O4) Bilastine->Bilastine_N_Oxide Oxidation

Caption: Chemical structures of Bilastine and its N-Oxide impurity.

Conclusion

The control of this compound impurity in pharmaceutical formulations is governed by the principles outlined in the ICH Q3B(R2) guidelines. For a 20 mg daily dose of bilastine, the identification threshold for impurities is 0.20%. While specific pharmacopoeial monographs for bilastine are yet to be established, robust analytical methods, primarily HPLC, are available for the detection and quantification of this compound. A comparative look at other second-generation antihistamines reveals a similar focus on controlling N-oxide impurities, highlighting the industry-wide importance of monitoring such degradation products to ensure the safety and efficacy of pharmaceutical products. Drug development professionals should establish and validate appropriate analytical methods to ensure that this compound levels are maintained below the ICH qualification threshold.

References

Spectroscopic comparison of Bilastine and Bilastine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of second-generation antihistamines, bilastine stands out for its efficacy and favorable safety profile, largely attributed to its minimal metabolism in the human body.[1][2][3] However, understanding the characteristics of its metabolites, such as Bilastine N-Oxide, is crucial for comprehensive safety and impurity profiling. This guide provides a detailed spectroscopic comparison of bilastine and its primary metabolite, this compound, supported by experimental data to aid researchers in their analytical and drug development endeavors.

At a Glance: Key Spectroscopic Differences

The introduction of an oxygen atom at the piperidine nitrogen to form this compound results in distinct and measurable changes in its spectroscopic properties. The most notable differences are observed in the mass-to-charge ratio in mass spectrometry and the chemical shifts of protons near the nitrogen atom in ¹H NMR spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for Bilastine and this compound, compiled from available literature.

Table 1: Mass Spectrometry Data
ParameterBilastineThis compound
Molecular Formula C₂₈H₃₇N₃O₃C₂₈H₃₇N₃O₄
Molecular Weight 463.62 g/mol 479.62 g/mol [4]
[M+H]⁺ (Da) 464.3480.4[5][6][7]
Key Fragmentation Ions Precursor Ion: 464.3, Product Ion: 272A likely fragmentation pattern has been published, indicating a difference of 16 Da from Bilastine.[6][7]
Table 2: ¹H NMR Spectroscopic Data (Solvent: d₆-DMSO)
Proton AssignmentBilastine ¹H NMR Chemical Shift (δ ppm)This compound ¹H NMR Chemical Shift (δ ppm)[4]
-CH₃ (ethoxy) A published spectrum is available, but specific shifts are not detailed.0.9935-1.0203 (t, 3H)
-CH₃ (propanoic acid) 1.4220 (s, 6H)
Piperidine Protons 1.9313-1.9567 (m, 2H), 3.3400-3.3670 (m, 3H), 3.6778-3.6859 (m, 4H)
Ethyl Linker Protons 2.5791-2.6543 (m, 2H), 3.1181 (m, 2H)
Ethoxy Protons 3.4775-3.5239 (m, 2H), 3.8485-3.8690 (m, 2H), 4.4304 (t, 2H)
Aromatic Protons 7.0378-7.0528 (m, 2H), 7.1744-7.2034 (m, 2H), 7.2934-7.3086 (m, 2H), 7.5319-7.5959 (dd, 2H)
Table 3: Infrared (IR) Spectroscopy Data
Functional GroupBilastine Characteristic Peaks (cm⁻¹)[5]This compound Characteristic Peaks (cm⁻¹)
O-H Stretch 3404Data not available in the searched literature.
C-H Stretch 2968, 2926, 2855
C=O Stretch 1665
C-N Stretch (Aromatic) ~1121

Metabolic Pathway: From Bilastine to this compound

Bilastine undergoes limited metabolism in humans, with the majority of the dose excreted unchanged. The formation of this compound is a minor metabolic pathway involving the oxidation of the tertiary amine on the piperidine ring. This biotransformation is consistent with oxidative processes that can occur during drug metabolism.

Bilastine_Metabolism Bilastine Bilastine (C₂₈H₃₇N₃O₃) N_Oxide This compound (C₂₈H₃₇N₃O₄) Bilastine->N_Oxide N-Oxidation

Caption: Metabolic conversion of Bilastine to this compound.

Experimental Protocols

The following are summaries of methodologies used for the spectroscopic analysis of Bilastine and its N-Oxide metabolite.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is instrumental in identifying and quantifying Bilastine and its metabolites in biological matrices and forced degradation studies.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column: A C8 column (e.g., 250 mm x 4.6 mm) is often employed.[6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Ionization: Positive ion electrospray ionization (ESI+) is typically used.[7]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions. For Bilastine, the transition is m/z 464.3 → 272. For this compound, the precursor ion is m/z 480.4.

LCMS_Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer Sample Sample Injection Column C8 Column Separation Sample->Column ESI ESI+ Source Column->ESI Eluent Analyzer Tandem MS Analyzer (Precursor/Product Ion Scan) ESI->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition (Chromatogram & Spectra) Detector->Data Signal

Caption: A generalized workflow for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (d₆-DMSO) is a suitable solvent.[4]

  • Reference Standard: Tetramethylsilane (TMS) is used as an internal standard.[4]

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Sample Preparation: The sample is typically mixed with potassium bromide (KBr) to form a pellet or analyzed as a thin film.

  • Analysis: The sample is exposed to infrared radiation over a range of wavenumbers (e.g., 4000-400 cm⁻¹), and the resulting spectrum shows absorption bands corresponding to specific molecular vibrations.

Conclusion

The spectroscopic data clearly differentiates Bilastine from its N-Oxide metabolite. The 16 Da mass shift in the mass spectrum is a definitive indicator of the N-oxidation. Furthermore, the changes in the ¹H NMR chemical shifts, particularly for the protons on the piperidine ring and adjacent methylene groups, provide structural confirmation of the site of oxidation. These spectroscopic signatures are invaluable for the specific identification and quantification of this compound in metabolic studies, impurity profiling, and quality control of the parent drug. This guide provides a foundational reference for researchers, enabling a more targeted and efficient analytical approach in the study of Bilastine and its related compounds.

References

Head-to-Head In Vitro Comparison: Bilastine vs. Bilastine N-Oxide - A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of the in vitro activity of Bilastine and its N-Oxide metabolite is not feasible based on currently available scientific literature. Preclinical and clinical studies have consistently demonstrated that Bilastine undergoes negligible metabolism, with approximately 95% of the administered dose excreted unchanged.[1][2] This minimal biotransformation implies that the N-Oxide metabolite is formed in insignificant amounts, and as such, its pharmacological activity has not been a focus of published research.

This guide, therefore, provides a comprehensive overview of the well-documented in vitro activity of Bilastine, supported by experimental data. Furthermore, it outlines the standard experimental protocols that would be employed to assess the in vitro activity of a compound like Bilastine N-Oxide, offering a valuable resource for researchers in drug development.

In Vitro Activity of Bilastine

Bilastine is a second-generation antihistamine that acts as a selective inverse agonist for the histamine H1 receptor.[1][3] Its in vitro profile is characterized by high affinity and specificity for the H1 receptor, with negligible activity at other receptor types.[1][3][4][5]

Quantitative Analysis of Bilastine's In Vitro Activity
ParameterValueCell/Tissue TypeReference
H1 Receptor Binding Affinity (Ki) 64 nMHuman Embryonic Kidney (HEK-293) cells expressing human H1 receptors[6][7]
H1 Receptor Binding Affinity 3-fold higher than cetirizineAnimal tissues[4]
H1 Receptor Binding Affinity 6-fold higher than fexofenadineAnimal tissues[1][3]
Receptor Selectivity No significant affinity for 30 other receptors (including muscarinic, serotonin, bradykinin, leukotriene D4, α1-adrenergic, β2-adrenergic, H2, and H3 receptors)Various receptor-expressing cell lines and tissues[1][3][5]
Anti-inflammatory Activity Inhibition of histamine, IL-4, and TNF-α releaseHuman mast cells and granulocytes[1]

Experimental Protocols for In Vitro Antihistamine Activity Assessment

The following are detailed methodologies for key experiments that would be utilized to conduct a head-to-head in vitro comparison of Bilastine and a metabolite like this compound.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for the histamine H1 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds (Bilastine and this compound) for the H1 receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK-293 or CHO cells).

    • Radioligand, typically [3H]-pyrilamine (also known as [3H]-mepyramine).

    • Test compounds (Bilastine, this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [3H]-pyrilamine and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known H1 receptor antagonist (e.g., unlabeled pyrilamine).

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated from the competition binding curves.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5][8]

Cellular Functional Assays

These assays measure the ability of a compound to inhibit the cellular response to histamine, confirming its antagonist (or inverse agonist) activity.

  • Objective: To assess the ability of the test compounds to inhibit histamine-induced intracellular calcium release, a key downstream event of H1 receptor activation.

  • Materials:

    • A cell line expressing the H1 receptor (e.g., HeLa or CHO cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Histamine.

    • Test compounds.

    • A fluorescence plate reader.

  • Procedure:

    • Cells are loaded with the calcium-sensitive dye.

    • The cells are then pre-incubated with varying concentrations of the test compound or vehicle.

    • Histamine is added to stimulate the H1 receptor, leading to an increase in intracellular calcium.

    • The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

    • The inhibitory effect of the test compound is determined by its ability to reduce the histamine-induced fluorescence signal.

    • IC50 values are calculated from the dose-response curves.

  • Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring their ability to inhibit the release of histamine and other inflammatory mediators from activated mast cells or basophils.[1]

  • Materials:

    • Human mast cells (e.g., HMC-1) or basophils (isolated from whole blood).

    • A secretagogue to induce degranulation (e.g., antigen for sensitized cells, compound 48/80).

    • Test compounds.

    • ELISA or other immunoassay kits for measuring histamine, IL-4, and TNF-α.

  • Procedure:

    • Mast cells or basophils are pre-incubated with the test compounds at various concentrations.

    • The cells are then stimulated with a secretagogue to induce the release of inflammatory mediators.

    • After incubation, the cell supernatant is collected.

    • The concentration of histamine, IL-4, and TNF-α in the supernatant is quantified using specific ELISA kits.

    • The percentage of inhibition of mediator release by the test compound is calculated relative to the vehicle control.

Visualizations

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis H1_cells H1 Receptor-Expressing Cells (e.g., HEK-293) Membrane_prep Cell Membrane Preparation H1_cells->Membrane_prep Incubation Incubation of Membranes, Radioligand & Test Compound Test_compounds Test Compounds (Bilastine & N-Oxide) Radioligand Radioligand ([3H]-pyrilamine) Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_calc IC50 Calculation Counting->IC50_calc Ki_calc Ki Calculation (Cheng-Prusoff) IC50_calc->Ki_calc Comparison Affinity Comparison Ki_calc->Comparison

Figure 1. Experimental workflow for the H1 receptor binding assay.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Agonist Binding Bilastine Bilastine / N-Oxide Bilastine->H1R Inverse Agonist Binding (Blocks Activation) Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 & DAG Production PIP2->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Cellular_response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_response

Figure 2. Simplified H1 receptor signaling pathway and the inhibitory action of an inverse agonist.

References

A Comparative Guide to the Purity Assessment of Bilastine N-Oxide Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and considerations for assessing the purity of Bilastine N-Oxide reference standards. Ensuring the high purity of reference standards is critical for accurate analytical method development, validation, and quality control in the pharmaceutical industry. This document outlines the key analytical techniques, presents typical data in a comparative format, and provides detailed experimental protocols.

Comparison of Analytical Techniques for Purity Verification

A high-quality this compound reference standard is typically accompanied by a comprehensive Certificate of Analysis (CoA) detailing the results of various analytical tests. When comparing reference standards from different suppliers, researchers should look for a complete set of characterization data.[1][2][3] The following table summarizes the essential analytical techniques used for identity and purity assessment.

Analytical TechniquePurposeTypical Specification/Data Provided
High-Performance Liquid Chromatography (HPLC/UPLC) Primary method for purity determination and quantification of impurities.Purity >95% (often >98%), Chromatogram showing the main peak and any impurities.[4]
Mass Spectrometry (MS) Confirms the molecular weight and provides structural information.Mass spectrum consistent with the chemical structure of this compound (C₂₈H₃₇N₃O₄, MW: 479.61).[1]
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Confirms the chemical structure and identity of the compound.NMR spectra consistent with the proposed structure of this compound.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.IR spectrum showing characteristic absorption bands for the functional groups in this compound.[1]
Thermogravimetric Analysis (TGA) Determines the presence of residual solvents and water.Data on weight loss at different temperatures.

Comparative Purity Data of this compound Reference Standards

While specific purity data varies between batches and suppliers, a high-quality reference standard should meet stringent purity requirements. The table below provides a template for comparing the purity specifications of this compound from different hypothetical suppliers, based on commonly advertised quality standards.

SupplierPurity by HPLC (%)Identity Confirmed byAnalytical Data Provided
Supplier A (Typical High-Quality) ≥ 99.0¹H NMR, ¹³C NMR, MS, IRCoA with all spectra and chromatograms
Supplier B (Standard Grade) > 95.0[4]¹H NMR, MSCoA with key analytical data
Supplier C (Research Grade) ≥ 95.0MSBasic CoA

Experimental Protocols for Purity Assessment

The following are detailed methodologies for key experiments cited in the assessment of this compound purity. These protocols are based on established methods for Bilastine and its impurities and are adaptable for the specific analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of about 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the blank (diluent) to ensure no interfering peaks are present.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

    • Calculate the purity by the area normalization method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Sample Preparation: Prepare a dilute solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000).

    • Verify the presence of the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of this compound (479.61).

Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve an appropriate amount of the this compound reference standard in the deuterated solvent.

  • Procedure:

    • Acquire the ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm that the spectrum is consistent with the known structure of this compound.

Visualizing the Purity Assessment Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the purity assessment of a this compound reference standard.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Reference_Standard This compound Reference Standard Dissolution Dissolution in Appropriate Solvent Reference_Standard->Dissolution HPLC_UPLC HPLC/UPLC Analysis (Purity) Dissolution->HPLC_UPLC MS Mass Spectrometry (Identity & MW) Dissolution->MS NMR NMR Spectroscopy (Structure) Dissolution->NMR IR IR Spectroscopy (Functional Groups) Dissolution->IR Data_Analysis Data Analysis and Comparison to Specifications HPLC_UPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA

Caption: Overall workflow for the purity assessment of a this compound reference standard.

HPLC_Method_Workflow Start Start Sample_Prep Prepare Sample Solution (0.5 mg/mL in mobile phase) Start->Sample_Prep Column_Equilibration Equilibrate C18 Column Sample_Prep->Column_Equilibration Inject_Blank Inject Blank (Diluent) Column_Equilibration->Inject_Blank Inject_Sample Inject Sample Solution Inject_Blank->Inject_Sample Data_Acquisition Acquire Chromatogram (UV at 280 nm) Inject_Sample->Data_Acquisition Data_Analysis Analyze Peak Areas (Area Normalization) Data_Acquisition->Data_Analysis Purity_Calculation Calculate % Purity Data_Analysis->Purity_Calculation End End Purity_Calculation->End

Caption: Detailed workflow for HPLC-based purity determination of this compound.

Signaling_Pathway_Analogy High_Purity_Standard High-Purity Reference Standard Accurate_Quantification Accurate Quantification High_Purity_Standard->Accurate_Quantification Enables Reliable_Data Reliable Experimental Data Accurate_Quantification->Reliable_Data Leads to Successful_Development Successful Drug Development Reliable_Data->Successful_Development Contributes to

References

A Comprehensive Guide to Inter-laboratory Comparison of Bilastine N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons for the analysis of Bilastine N-Oxide, a key metabolite and degradation product of the antihistamine Bilastine. While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines the essential protocols, data presentation standards, and quality control measures based on established analytical methods and regulatory guidelines. This guide is intended to facilitate the design and execution of such studies to ensure analytical methods are robust, reproducible, and fit for purpose across different laboratory settings.

Introduction to this compound Analysis

Bilastine is a second-generation antihistamine that undergoes minimal metabolism in humans.[1][2] Its major metabolite, this compound, is also a primary degradation product formed under oxidative stress conditions.[3][4] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, stability testing of the parent drug, and impurity profiling in pharmaceutical formulations.[5][6] High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common analytical techniques for this purpose.[6][7][8]

An inter-laboratory comparison, or proficiency test, is a vital exercise to assess the reproducibility and reliability of an analytical method across different laboratories.[9][10] It helps to identify potential biases, sources of variability, and areas for method optimization.

Hypothetical Framework for an Inter-laboratory Comparison Study

This section outlines a model for a proficiency testing scheme for this compound analysis.

Objective: To assess the proficiency of participating laboratories in quantifying this compound in a standardized sample and to evaluate the reproducibility of a specified analytical method.

Study Design:

  • Preparation and Distribution of Test Material: A homogenous and stable bulk sample containing a known concentration of this compound (e.g., spiked in a placebo matrix or a solution) would be prepared by a coordinating laboratory.

  • Method Transfer: A validated analytical method, such as the one detailed in Section 4, would be provided to all participating laboratories.

  • Analysis: Each laboratory would analyze the provided sample in replicate (e.g., n=6) and report their results, including the mean concentration, standard deviation, and any procedural deviations.

  • Data Evaluation: The coordinating body would perform a statistical analysis of the submitted data to determine the consensus value and evaluate the performance of each laboratory.

The logical workflow for such a study is depicted below:

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Prepare Homogenous This compound Sample B Characterize Sample for Concentration and Stability A->B C Distribute Samples to Participating Laboratories B->C D Participating Labs Receive and Analyze Samples C->D E Follow Standardized Analytical Protocol D->E F Report Quantitative Results to Coordinating Body E->F G Statistical Analysis of Submitted Data F->G H Determine Consensus Value and Acceptance Limits G->H I Evaluate Laboratory Performance (e.g., z-scores) H->I J Issue Inter-laboratory Comparison Report I->J

Caption: Workflow for an Inter-laboratory Comparison Study.

Data Presentation for Inter-laboratory Comparison

The results of an inter-laboratory comparison should be summarized in clear and concise tables. The following tables provide a template for presenting such data.

Table 1: Summary of Reported Results for this compound Quantification

Laboratory CodeReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Replicate 4 (µg/mL)Replicate 5 (µg/mL)Replicate 6 (µg/mL)Mean (µg/mL)Std. Dev.% RSD
Lab-0125.124.925.325.024.825.225.050.190.76
Lab-0226.225.826.025.926.125.725.950.190.73
Lab-0324.524.724.424.624.824.524.580.150.61
..............................

Table 2: Performance Evaluation of Participating Laboratories

Laboratory CodeReported Mean (µg/mL)Consensus Mean (µg/mL)Standard Deviation for Proficiency Assessment (σ)z-score*Performance
Lab-0125.0525.200.50-0.30Satisfactory
Lab-0225.9525.200.501.50Satisfactory
Lab-0324.5825.200.50-1.24Satisfactory
..................

*z-score = (Reported Mean - Consensus Mean) / σ. A z-score between -2 and 2 is generally considered satisfactory.

Recommended Experimental Protocol: UPLC Method

The following protocol is based on published and validated methods for the analysis of Bilastine and its impurities.[5][7][11]

4.1. Instrumentation and Chromatographic Conditions

  • System: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC CSH Phenyl-hexyl (2.1 mm × 150 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Gradient Program: A suitable gradient to separate this compound from Bilastine and other potential impurities.

  • Flow Rate: 0.10 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 1-5 µL.

4.2. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.

  • Sample Preparation: Dissolve the provided test material in the diluent to achieve a concentration within the calibration range.

4.3. Method Validation Parameters Any analytical method used in a comparison study should be validated according to ICH Q2(R1) guidelines.[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Metabolic Pathway of Bilastine

Bilastine is characterized by its limited metabolism.[1][2] The formation of this compound is a minor metabolic pathway. Understanding this relationship is important for interpreting analytical results.

G Bilastine Bilastine (C28H37N3O3) N_Oxide This compound (C28H37N3O4) Bilastine->N_Oxide Minor Metabolism (N-oxidation) Excretion Unchanged Excretion (Urine and Feces) Bilastine->Excretion Major Pathway (~95%)

References

Navigating Impurity Profiling of Bilastine in the Absence of Official USP/EP Monographs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods and Best Practices for Researchers and Drug Development Professionals

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. For Bilastine, a second-generation antihistamine, specific monographs in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are not yet established. This guide provides a comprehensive comparison of analytical methodologies reported in scientific literature for the conformance of Bilastine impurities, framed within the context of International Council for Harmonisation (ICH) guidelines, which form the basis for general chapters in both the USP and EP.

The Regulatory Landscape: Adherence to ICH Guidelines

In the absence of dedicated monographs, the control of impurities in Bilastine is governed by the principles outlined in ICH guidelines. Specifically, ICH Q3A(R2) provides guidance on impurities in new drug substances, and ICH Q2(R1) details the validation of analytical procedures. These guidelines are the cornerstone for ensuring the quality and safety of pharmaceutical products. The analytical methods discussed below have been validated in accordance with these principles.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the analysis of Bilastine and its impurities.[][2] These methods offer the necessary selectivity and sensitivity for detecting and quantifying impurities at levels required by ICH. A summary of various reported methods is presented in Table 1.

Parameter Method 1 (UPLC) [3]Method 2 (UPLC) [4]Method 3 (RP-HPLC) [5]Method 4 (HILIC) [2]
Column Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)Acquity UPLC CSH Phenyl-hexyl (2.1 mm × 150 mm, 1.7 µ)Inertsil ODS-3® (150 x 4.6 mm, 5 µm)Not Specified
Mobile Phase A 0.1% triethylamine in water (pH 2.5 with orthophosphoric acid)0.05% TFA in water10 mM ammonium acetate (pH 6.00)Not Specified
Mobile Phase B Acetonitrile0.05% TFA in AcetonitrileMethanolNot Specified
Elution GradientGradientGradientNot Specified
Flow Rate 0.2 mL/min0.10 ml/min1.0 mL/minNot Specified
Detection PDA, 224 nmUV, 275 nmUV, 275 nmNot Specified
Runtime 20 minutesNot SpecifiedNot SpecifiedNot Specified

Known Impurities of Bilastine

Several process-related and degradation impurities of Bilastine have been identified and characterized in the literature.[3][6] The control of these impurities to within acceptable limits is a key aspect of quality control. A list of some known impurities is provided in Table 2.

Impurity Name CAS Number Notes
Methoxyethyl bilastineNot AvailableProcess-related impurity[3]
(2-ethoxyethoxy)ethyl bilastineNot AvailableProcess-related impurity[3]
2-amino-2-methylpropyl ester of bilastineNot AvailableProcess-related impurity[3]
N-(1-hydroxy-2-methyl-2-propanyl)amide of bilastineNot AvailableProcess-related impurity[3]
Bilastine Impurity 1953071-73-3Commercially available reference standard[]
Bilastine Impurity 21181267-36-6Commercially available reference standard[]
Bilastine Impurity 51181267-33-3Commercially available reference standard[7]
Bilastine Impurity 28202189-82-0Commercially available reference standard[7]
Bilastine Impurity 29202189-76-2Commercially available reference standard[7]
Bilastine Impurity 30110963-63-8Commercially available reference standard[7]
Bilastine Hydroxy Impurity202189-83-1Commercially available reference standard[8]
Bilastine N-Oxide2069238-47-5Commercially available reference standard[8]

Experimental Protocols

The following are generalized experimental protocols based on the cited literature for the analysis of Bilastine impurities.

Sample Preparation
  • Standard Solution: A standard solution of Bilastine is prepared by dissolving an accurately weighed amount of Bilastine reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phase components) to achieve a known concentration.

  • Impurity Standard Solution: Stock solutions of individual impurity reference standards are prepared and then diluted to the desired concentration, typically at the reporting threshold level as per ICH guidelines.

  • Sample Solution: An accurately weighed amount of the Bilastine drug substance is dissolved in the diluent to achieve a concentration suitable for analysis.

Chromatographic Conditions

The chromatographic conditions outlined in Table 1 are followed. The system is equilibrated with the mobile phase until a stable baseline is achieved.

Method Validation

The analytical method is validated according to ICH Q2(R1) guidelines, including the evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[4]

Visualizing the Conformance Workflow

The following diagram illustrates the logical workflow for ensuring conformance to impurity guidelines for Bilastine in the absence of specific USP/EP monographs.

Bilastine_Impurity_Conformance cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Impurity Identification & Control cluster_2 Phase 3: Routine Quality Control Method_Development Analytical Method Development (HPLC/UPLC) ICH_Validation Method Validation as per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Method_Development->ICH_Validation Impurity_Profiling Impurity Profiling of Bilastine Batches ICH_Validation->Impurity_Profiling Ref_Standards Procurement of Certified Reference Standards Ref_Standards->ICH_Validation ICH_Thresholds Comparison with ICH Q3A(R2) Thresholds (Reporting, Identification, Qualification) Impurity_Profiling->ICH_Thresholds Spec_Setting Setting Internal Specifications for Impurities ICH_Thresholds->Spec_Setting Routine_Testing Routine Testing of Production Batches Spec_Setting->Routine_Testing Documentation Documentation and Reporting Routine_Testing->Documentation Stability_Studies Stability Studies to Monitor Degradation Products Stability_Studies->Documentation

Caption: Workflow for Bilastine Impurity Conformance

Conclusion

While specific USP/EP monographs for Bilastine are not currently available, a robust framework for controlling impurities can be established by adhering to ICH guidelines. The analytical methods presented in this guide, primarily based on UPLC and HPLC, provide reliable and validated approaches for the separation and quantification of known and potential impurities. By utilizing these methods in conjunction with certified reference standards and a thorough understanding of the ICH regulatory framework, researchers and drug development professionals can ensure the quality, safety, and consistency of Bilastine drug substances. The continuous monitoring of scientific literature for new findings on Bilastine impurities and analytical techniques is also recommended.

References

Safety Operating Guide

Proper Disposal of Bilastine N-Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bilastine N-Oxide, a metabolite and impurity of the antihistamine Bilastine.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and a lab coat. Ensure adequate ventilation in the handling area to avoid inhalation of any dust or aerosols. In case of a spill, avoid generating dust and clean up using appropriate methods for solid chemical containment.[1] Avoid discharging the material into drains, water courses, or onto the ground.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed hazardous material disposal company or by incineration. As it is generally not classified as a hazardous chemical by OSHA, the specific procedures for non-hazardous pharmaceutical waste should be followed.[1][2]

  • Segregation: Isolate this compound waste from other laboratory waste streams. It should not be mixed with hazardous waste, sharps, or regular trash.[3] Use a dedicated and clearly labeled waste container for "non-hazardous pharmaceutical waste for incineration".[2][3]

  • Packaging:

    • For solid waste, ensure it is in a securely sealed container to prevent leakage or dust generation.

    • If in a solution, use a sturdy, leak-proof container.

    • The original container, if intact and properly labeled, can be used.

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and indicate that it is for incineration.

  • Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials. This area should be inaccessible to unauthorized personnel.

  • Arranging for Disposal: Contact a licensed professional waste disposal service to arrange for the pickup and incineration of the this compound waste.[4][5] Ensure the chosen company is compliant with federal, state, and local regulations for pharmaceutical waste disposal.[6]

  • Documentation: Maintain a clear record of the disposal process, including the name of the waste disposal company and the date of pickup. This "paper trail" is essential for regulatory compliance.[3]

Environmental Considerations and Ecotoxicity Data

ParameterResultSpeciesCitation
Predicted Environmental Concentration (PEC) 0.1 µg/LSurface Water[7][8]
Ready Biodegradability Not readily biodegradable-[7][8]
No Observed Effect Concentration (NOEC) 22 mg/LGreen Algae[7][8]
Effect on Zebra Fish Development No effect observedDanio rerio[7][8]
Effect on Daphnid Reproduction No effect observedDaphnia magna[7][8]

These findings for Bilastine underscore the importance of proper disposal to prevent the release of this compound into the aquatic environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow A Start: Unused or Expired This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from other waste streams B->C D Is the waste in a secure, leak-proof container? C->D E Package securely in a new, appropriate container D->E No F Clearly label container: 'this compound for Incineration' D->F Yes E->F G Store in a designated, secure area F->G H Contact Licensed Waste Disposal Company G->H I Maintain Disposal Records (Certificate of Destruction) H->I J End: Proper Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Bilastine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of Bilastine N-Oxide, a pharmaceutical-related compound of unknown potency. While not classified as a hazardous chemical under the OSHA Hazard Communication Standard, its toxicological properties are not fully known, necessitating careful handling.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound, based on available safety data.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection GlovesHandle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[1]
Respiratory Protection Not specified, but avoid inhalationAvoid inhalation of dust from the spilled material.[1] If breathing is difficult, remove to fresh air.[1]

Operational Plan and Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_weigh Weigh/handle in a designated area prep_ppe->handle_weigh handle_avoid Avoid dust inhalation and contact handle_weigh->handle_avoid post_decon Decontaminate work area handle_avoid->post_decon post_wash Wash hands thoroughly post_decon->post_wash post_disposal Dispose of waste properly post_wash->post_disposal end End post_disposal->end start Start start->prep_sds

Figure 1: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read the available SDS for this compound.[2]

  • Don Appropriate PPE: As outlined in the table above, wear safety goggles, gloves, and protective clothing.[1]

  • Designated Area: Conduct all handling and weighing of the compound in a well-ventilated, designated area, such as a chemical fume hood, to minimize inhalation risks.

  • Avoid Contact: Take measures to prevent skin and eye contact.[2] Avoid creating dust.

  • Decontamination: After handling, decontaminate all surfaces and equipment.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

  • Waste Disposal: Dispose of waste according to the guidelines below.

First-Aid Measures

In case of accidental exposure, follow these first-aid procedures:

  • Inhalation: If breathing becomes difficult, move the individual to fresh air and ensure they are in a comfortable position for breathing. Seek medical attention if symptoms persist.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a doctor or Poison Control Center.[1]

Disposal Plan

Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination.

  • Product Disposal: Unused or expired this compound may be burned in an incinerator equipped with an afterburner and scrubber. Alternatively, it should be offered to a licensed hazardous material disposal company.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[1]

  • Regulatory Compliance: Ensure that all federal and local regulations regarding the disposal of this material are strictly followed.[1]

It is important to note that this compound is a reference standard used for analytical purposes and is not intended for human use.[2] Always handle with care and in accordance with the provided safety guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.